HMR 1556
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZRLJWUQFIZRH-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105017 | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223749-46-0 | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223749-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMR 1556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMR-1556 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HMR 1556: A Deep Dive into its Mechanism of Action on IKs Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556, a chromanol derivative, is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, crucial for the repolarization of the cardiac action potential, is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[3] Due to its significant role in cardiac electrophysiology, the IKs channel is a key target for antiarrhythmic drug development. This compound's specificity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of IKs and a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on IKs channels, detailing its electrophysiological effects, binding characteristics, and the experimental methodologies used to characterize them.
Electrophysiological Effects and Potency
This compound exhibits a potent, concentration-dependent inhibition of the IKs current.[1] Its efficacy has been demonstrated across various species and experimental models.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound on IKs channels in different experimental systems.
| Experimental System | Species | IC50 (nM) | Reference |
| Ventricular Myocytes | Canine | 10.5 | [1][4] |
| Ventricular Myocytes | Guinea Pig | 34 | [5][6] |
| Xenopus Oocytes (expressing human minK) | N/A | 120 | [6][7] |
| CHO Cells (expressing zebrafish KCNQ1) | Zebrafish | 100 | [8][9] |
| CHO Cells (expressing zebrafish KCNQ1 + KCNE1) | Zebrafish | 1500 | [8][9] |
Note: The potency of this compound can be influenced by the presence of the KCNE1 subunit, as demonstrated in studies on zebrafish IKs channels where the IC50 value was significantly higher in cells co-expressing KCNQ1 and KCNE1.[9]
Selectivity Profile
A key characteristic of this compound is its high selectivity for IKs over other cardiac ion channels. This specificity is crucial for minimizing off-target effects.
Comparative Inhibitory Concentrations
The table below presents the IC50 values of this compound for various cardiac ion currents, highlighting its selectivity for IKs.
| Ion Current | Channel | Species | IC50 (µM) | Reference |
| IKs | KCNQ1/KCNE1 | Canine | 0.0105 | [1][4] |
| IKr | hERG | Canine | 12.6 | [1][4] |
| Ito | Kv4.3 | Canine | 33.9 | [1][4] |
| ICa,L | Cav1.2 | Canine | 27.5 | [1][4] |
| IK1 | Kir2.x | Canine | No effect | [1][4] |
As the data indicates, this compound is approximately 1000-fold more selective for IKs over other key cardiac currents like IKr, Ito, and ICa,L.[10] The inward rectifier potassium current (IK1) is unaffected by this compound.[1][4]
Mechanism of Action and Effects on Cardiac Action Potential
This compound blocks the IKs channel, leading to a reduction in the outward potassium current during the repolarization phase of the cardiac action potential. This inhibition results in a prolongation of the action potential duration (APD).[6][11] However, the effect of this compound on APD can be minimal under baseline conditions in isolated myocytes, becoming more pronounced under conditions of β-adrenergic stimulation or when other repolarizing currents, such as IKr, are compromised.[12] This suggests that the contribution of IKs to repolarization is context-dependent.
In the presence of β-adrenergic stimulation (e.g., with isoproterenol), which enhances IKs activation, the blocking effect of this compound on APD shortening is more significant.[6][12] Furthermore, when the repolarization reserve is reduced by blocking IKr with agents like dofetilide, subsequent blockade of IKs by this compound leads to a significant further prolongation of the APD.[5][11] This synergistic effect highlights the role of IKs as a crucial repolarization reserve.
Interestingly, some studies have shown that in specific contexts, such as in the presence of drugs that prolong the APD, the addition of this compound can increase the dispersion of repolarization and potentially promote pro-arrhythmic events like Torsades de Pointes (TdP), without causing additional APD prolongation.[13]
Gain-of-function mutations in the KCNQ1 gene, which can lead to atrial fibrillation, have been shown to exhibit enhanced sensitivity to this compound.[7][14] This suggests a potential for genotype-specific therapeutic strategies.[14]
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This technique is fundamental for directly measuring the effect of this compound on IKs and other ion currents.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine or guinea pig).
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate IKs, other currents are often blocked pharmacologically (e.g., nifedipine for ICa,L and a specific IKr blocker like E-4031 or dofetilide).
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage-Clamp Protocols: To elicit IKs, depolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to various test potentials (e.g., up to +60 mV) for several seconds. Tail currents are then recorded upon repolarization to a negative potential (e.g., -40 mV).
-
Drug Application: this compound is applied to the external solution at varying concentrations to determine its effect on the IKs current amplitude and generate concentration-response curves.
-
Data Analysis: The peak tail current is measured as an index of IKs activation. The percentage of current inhibition at each concentration is calculated and fitted to the Hill equation to determine the IC50 value.
Action Potential Recording in Papillary Muscles
This method assesses the impact of this compound on the overall shape and duration of the cardiac action potential in a multicellular preparation.
-
Preparation: Papillary muscles are dissected from the right ventricle of animal hearts (e.g., guinea pig) and mounted in an organ bath perfused with oxygenated Tyrode's solution.
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Stimulation: The muscle is stimulated at various pacing frequencies using platinum electrodes.
-
Recording: Intracellular action potentials are recorded using sharp glass microelectrodes filled with KCl.
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Drug Application: this compound is added to the perfusate at the desired concentration.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application to quantify the effect of this compound.
Langendorff-Perfused Heart Model
This ex vivo model allows for the study of this compound's effects on the electrophysiology of the whole heart.
-
Preparation: The heart is excised and retrogradely perfused through the aorta with a Krebs-Henseleit solution.
-
Recording: Monophasic action potentials (MAPs) are recorded from the epicardial surface of the ventricles using a MAP catheter. An electrocardiogram (ECG) can also be recorded simultaneously.
-
Drug Application: this compound is infused into the perfusion line.
-
Data Analysis: The monophasic action potential duration at 90% repolarization (MAPD90) and the QT interval from the ECG are measured to assess the effects on ventricular repolarization.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
Caption: Molecular mechanism of this compound action on the IKs channel.
Caption: Typical experimental workflow for characterizing this compound effects.
Conclusion
This compound is a powerful pharmacological tool characterized by its potent and selective blockade of the IKs potassium channel. Its mechanism of action, centered on the inhibition of this critical repolarizing current, leads to a prolongation of the cardiac action potential, an effect that is particularly evident under conditions of enhanced sympathetic tone or compromised repolarization reserve. The extensive body of research summarized in this guide, from single-channel electrophysiology to whole-heart studies, provides a robust foundation for its use in basic research and its potential development as a targeted antiarrhythmic therapeutic. Further investigation into its interaction with specific KCNQ1 mutations may pave the way for personalized medicine approaches in the treatment of cardiac arrhythmias.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of Channel Assembly (KCNQ1 or KCNQ1 + KCNE1) on the Response of Zebrafish IKs Current to IKs Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective targeting of gain-of-function KCNQ1 mutations predisposing to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
HMR 1556: A Technical Guide to a Potent and Selective IKs Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556 is a chromanol derivative that has emerged as a highly potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential.[1][2] The specificity of this compound for the IKs channel over other cardiac ion channels makes it an invaluable tool for cardiovascular research and a potential candidate for antiarrhythmic drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a chiral molecule with a specific stereochemistry that is crucial for its high-affinity binding to the IKs channel.
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IUPAC Name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmetanesulfonamide
-
SMILES String: CC2(C)--INVALID-LINK----INVALID-LINK--C1=CC(OCCCC(F)(F)F)=CC=C1O2
-
Molecular Formula: C17H24F3NO5S
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Molecular Weight: 411.44 g/mol
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CAS Number: 223749-46-0
Quantitative Data: Biological Activity
This compound exhibits a high degree of selectivity for the IKs channel. The following table summarizes its inhibitory activity (IC50 values) against various cardiac ion currents.
| Ion Channel/Current | Species/Cell Type | IC50 | Reference |
| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][2] |
| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [3] |
| IKs | Xenopus Oocytes (expressing human minK) | 120 nM | [3] |
| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][2] |
| Ito | Canine Ventricular Myocytes | 33.9 µM | [1][2] |
| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][2] |
| IK1 | Canine Ventricular Myocytes | Unaffected | [1][2] |
Mechanism of Action: Modulation of the Cardiac Action Potential
The primary mechanism of action of this compound is the blockade of the IKs potassium channel. This channel is critical for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through the IKs channel, this compound prolongs the action potential duration (APD). This effect is particularly relevant in the context of certain cardiac arrhythmias where a shortened APD can contribute to reentry circuits.
Effect of this compound on the Cardiac Action Potential.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Isolation of Canine Ventricular Myocytes
This protocol is adapted from methodologies described in the literature for studying cardiac ion channels.
Materials:
-
Adult mongrel dogs
-
Heparin
-
Sodium pentobarbital
-
Langendorff apparatus
-
Tyrode's solution (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Ca2+-free Tyrode's solution
-
Enzyme solution: Ca2+-free Tyrode's solution containing 0.1% collagenase (Type II) and 0.1% bovine serum albumin.
-
Kraftbrühe (KB) solution (in mM): KCl 20, K2HPO4 10, glucose 25, mannitol 40, L-glutamic acid 70, β-hydroxybutyric acid 10, taurine 20, EGTA 10; pH adjusted to 7.4 with KOH.
Procedure:
-
Anesthetize the dog with sodium pentobarbital (30 mg/kg, i.v.) following heparinization (500 IU/kg).
-
Excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Switch the perfusion to the enzyme solution and perfuse for 20-30 minutes.
-
Remove the left ventricle and mince the tissue in Ca2+-free Tyrode's solution.
-
Gently agitate the tissue to disperse individual myocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in normal Tyrode's solution with gradually increasing Ca2+ concentrations.
-
Store the isolated myocytes in KB solution at 4°C until use.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of specific ion currents from isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Microforge
-
Micromanipulator
-
External solution (Tyrode's solution as described above)
-
Internal (pipette) solution for IKs recording (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-4 MΩ when filled with the internal solution.
-
Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 36 ± 1 °C.
-
Approach a myocyte with the patch pipette using a micromanipulator and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to equilibrate with the pipette solution for 5-10 minutes.
-
To record IKs, apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses to various test potentials (e.g., +50 mV for 2 seconds) to activate the IKs current. The tail current is then recorded upon repolarization to -40 mV.
-
To isolate IKs from other currents, specific blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr) can be added to the external solution.
-
Apply different concentrations of this compound to the external solution to determine the concentration-response relationship and calculate the IC50 value.
Typical Experimental Workflow.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the IKs channel's role in cardiac electrophysiology. Its high potency and selectivity make it superior to other IKs blockers. The detailed methodologies provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies of cardiac function and arrhythmia models. Further research into the precise binding site and molecular interactions of this compound with the KCNQ1/KCNE1 channel complex will continue to enhance our understanding of its mechanism of action and potential therapeutic applications.
References
HMR 1556: A Comprehensive Technical Guide to a Selective IKs Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556, chemically identified as (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2][3] The IKs current, crucial for the repolarization phase of the cardiac action potential, is generated by the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1.[4][5] Due to its significant selectivity, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the IKs channel.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex.[5] This interaction blocks the flow of potassium ions through the channel pore, thereby impeding the IKs current. The blockade of IKs leads to a prolongation of the action potential duration (APD), a key mechanism in the management of certain cardiac arrhythmias.[1] Notably, the effect of this compound on APD can be more pronounced under conditions of β-adrenergic stimulation, where the IKs current is enhanced.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized across various species and experimental models. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on IKs Current
| Species/System | IC50 (nM) | Reference |
| Canine Ventricular Myocytes | 10.5 | [2] |
| Guinea Pig Ventricular Myocytes | 34 | [1] |
| Human Atrial Myocytes | 6.8 | [6] |
| Xenopus Oocytes (expressing human minK) | 120 | [1] |
| Zebrafish KCNQ1 Channels | 100 | [7] |
| Zebrafish KCNQ1+KCNE1 Channels | 1500 | [7] |
| Canine Ventricular Myocytes (alternative study) | 65 | [8] |
Table 2: Selectivity of this compound Against Other Ion Channels
| Channel | Species | IC50 (µM) | Fold Selectivity vs. IKs (Canine) | Reference |
| IKr (hERG) | Canine | 12.6 | ~1200x | [2][3] |
| Ito | Canine | 33.9 | ~3228x | [2][3] |
| ICa,L | Canine | 27.5 | ~2619x | [2][3] |
| IK1 | Canine | > 50 (unaffected) | > 4761x | [2][3] |
| Kv1.5, Kv1.3, Kir2.1, HCN2 | - | Little to no block at 10 µM | - | [1] |
| IKr, IK1 | Guinea Pig | Slightly blocked at 10 µM | - | [1] |
| Ito, Isus | Rat | 25% and 36% inhibition at 10 µM | - | [1] |
| ICa,L | Guinea Pig | 31% inhibition at 10 µM | - | [1] |
Table 3: Effects of this compound on Action Potential Duration (APD)
| Preparation | Species | Concentration | Pacing Conditions | Effect on APD90 | Reference |
| Right Papillary Muscles | Guinea Pig | 1 µM | 0.5-7 Hz | 19-27% prolongation | [1] |
| Right Papillary Muscles (+ Isoproterenol) | Guinea Pig | 1 µM | 0.5 Hz | 47% prolongation | [1] |
| Langendorff-perfused Hearts | Guinea Pig | 0.1 µM | Spontaneously beating | 3% prolongation (MAPD90) | [1] |
| Langendorff-perfused Hearts | Guinea Pig | 1 µM | Spontaneously beating | 10% prolongation (MAPD90) | [1] |
| Langendorff-perfused Hearts | Rabbit | 10-240 nM | 200-500 ms cycle length | No significant prolongation alone | [9][10] |
| Langendorff-perfused Hearts (+ Dofetilide) | Rabbit | 100 nM | 400-500 ms cycle length | Further prolongation of MAPD90 | [9][10] |
| In vivo | Rabbit | 1 mg/kg + 1 mg/kg/hr | - | 6 ± 1 msec prolongation at 200 ms cycle length | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement
This protocol is a synthesized representation for recording IKs currents from isolated ventricular myocytes.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the desired species (e.g., guinea pig, canine).[1][2]
-
The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix.
-
Myocytes are then mechanically dispersed and stored in a high-K+ solution.
2. Electrophysiological Recording:
-
Myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., Tyrode's solution) at 36°C.[6]
-
The external solution contains agents to block other ionic currents that could interfere with IKs measurement (e.g., nifedipine to block ICa,L).[3]
-
Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a high concentration of potassium and a potassium-chelating agent.
-
The whole-cell configuration of the patch-clamp technique is established.
-
A specific voltage-clamp protocol is applied to elicit and measure the IKs current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKs.[3]
3. Data Acquisition and Analysis:
-
Currents are recorded using an amplifier, filtered, and digitized for computer analysis.[3]
-
This compound is dissolved in a solvent like DMSO and then diluted to the final concentration in the external solution.[3]
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the resulting inhibition of the IKs tail current. The IC50 is then calculated by fitting the data to a Hill equation.
Langendorff-Perfused Heart Model for APD Measurement
This protocol describes the use of an isolated heart preparation to assess the effects of this compound on cardiac electrophysiology.
1. Heart Preparation:
-
The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
2. Electrophysiological Measurements:
-
Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter to measure the action potential duration at 90% repolarization (MAPD90).[9]
-
The heart can be paced at different cycle lengths using stimulating electrodes.[9]
-
A baseline recording is established before the administration of any drugs.
3. Drug Administration and Data Analysis:
-
This compound is infused into the perfusate at the desired concentrations.
-
MAPD90 is continuously recorded, and the effects of this compound are quantified by comparing the measurements before and after drug application.
-
The rate-dependence of the drug's effect is assessed by analyzing the changes in MAPD90 at different pacing cycle lengths.[9]
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of this compound action on the IKs channel and its effect on the cardiac action potential.
Caption: General experimental workflow for the electrophysiological characterization of this compound.
Caption: Logical flow of this compound's effect on prolonging the action potential duration.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the IKs current. Its well-characterized pharmacological profile, summarized in this guide, makes it an invaluable tool for cardiovascular research. The detailed methodologies and quantitative data provided herein are intended to support fellow researchers, scientists, and drug development professionals in their efforts to further understand the role of IKs in cardiac electrophysiology and to explore its therapeutic potential. The superior selectivity of this compound over older compounds like chromanol 293B solidifies its position as a gold-standard research agent.[2][3]
References
- 1. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Allosteric mechanism for KCNE1 modulation of KCNQ1 potassium channel activation | eLife [elifesciences.org]
- 6. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HMR 1556 in Cardiac Action Potential Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of HMR 1556 in the study of cardiac action potentials. This compound, a chromanol derivative, is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] This specificity makes it an invaluable tool for dissecting the intricate mechanisms of cardiac repolarization and for investigating the pathophysiology of cardiac arrhythmias. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cardiac electrophysiology, and detailed experimental protocols for its use in research settings.
Core Mechanism of Action: Selective IKs Blockade
The cardiac action potential is a complex interplay of ion currents that govern the heart's electrical activity. The repolarization phase, crucial for resetting the cardiomyocyte for the next beat, is primarily driven by outward potassium currents. Among these, the delayed rectifier potassium current (IK) is composed of two main components: a rapid component (IKr) and a slow component (IKs).
This compound exerts its effects by specifically targeting and inhibiting the IKs current.[1] The IKs channel is formed by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[3] By blocking this channel, this compound reduces the outward flow of potassium ions during the plateau and repolarization phases of the action potential. This leads to a prolongation of the action potential duration (APD), a key parameter in cardiac electrophysiology.[4]
The high selectivity of this compound for IKs over other cardiac ion channels, such as IKr, the inward rectifier potassium current (IK1), the transient outward current (Ito), and L-type calcium channels (ICa,L), is a significant advantage in experimental studies.[1][5] This allows researchers to isolate and study the specific contribution of IKs to cardiac repolarization without the confounding effects of other channel blockades.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in numerous studies across different species and experimental models. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Species/Cell Type | IC50 | Reference(s) |
| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][6] |
| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [4][5] |
| IKs | Human Atrial Myocytes | 6.8 nM | [7] |
| IKs (expressed in Xenopus oocytes) | Human (minK) | 120 nM | [4] |
| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][6] |
| Ito | Canine Ventricular Myocytes | 33.9 µM | [1][6] |
| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][6] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Experimental Model | This compound Concentration | Pacing Rate / Conditions | Effect on APD90 | Reference(s) |
| Guinea Pig Right Papillary Muscles | 1 µM | 0.5-7 Hz | 19%-27% prolongation | [4] |
| Guinea Pig Right Papillary Muscles | 1 µM | In the presence of isoproterenol (10 µM) | 35%-47% prolongation (more pronounced at low pacing rates) | [4] |
| Langendorff-perfused Guinea Pig Hearts | 0.1 µM | Spontaneously beating | 3% prolongation | [4] |
| Langendorff-perfused Guinea Pig Hearts | 1 µM | Spontaneously beating | 10% prolongation | [4] |
| Langendorff-perfused Rabbit Hearts | 10-240 nM | 200-500 ms cycle length | No significant prolongation alone | [8][9] |
| Langendorff-perfused Rabbit Hearts | 100 nM | In the presence of dofetilide (7.5 nM) | Further prolongation, especially at longer cycle lengths | [8][9] |
| In vivo Rabbit Model | 1 mg/kg + 1 mg/kg/hr i.v. | 200 ms cycle length | 6 ± 1 msec prolongation | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use in cardiac action potential studies.
Caption: Mechanism of action of this compound on the cardiac IKs channel.
Caption: A typical experimental workflow for studying this compound effects using patch-clamp.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should adapt these protocols to their specific experimental conditions and cell types.
Whole-Cell Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol is designed to measure the effects of this compound on IKs and action potentials in single cardiac myocytes.
a. Cell Isolation:
-
Ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit, canine) by enzymatic dissociation using collagenase and protease.[7]
b. Solutions:
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette (Internal) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.[5]
c. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single myocyte.[11]
-
Record baseline action potentials in current-clamp mode, typically elicited by 2-4 ms suprathreshold current pulses at various pacing frequencies (e.g., 0.5, 1, 2 Hz).
-
To measure IKs, switch to voltage-clamp mode. Apply a voltage protocol to isolate IKs. A typical protocol involves a depolarizing step from a holding potential of -40 mV to a test potential of +40 mV for 2-5 seconds, followed by a repolarizing step to -30 mV to elicit a tail current.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
After a steady-state effect is reached (typically 3-5 minutes), repeat the action potential and IKs recordings.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.
Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of this compound's effects on the whole heart's electrical activity.
a. Preparation:
-
The heart is excised and cannulated via the aorta for retrograde perfusion with a Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
b. Recording:
-
Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter.[8]
-
A pseudo-ECG can be recorded from the heart surface.
-
The heart is paced at various cycle lengths (e.g., 200-500 ms).
c. Protocol:
-
Allow the heart to stabilize for a period (e.g., 30 minutes).
-
Record baseline MAP duration at 90% repolarization (MAPD90) and ventricular effective refractory period (VERP) at different pacing cycle lengths.
-
Introduce this compound into the perfusate at the desired concentration.
-
After a stabilization period with the drug, repeat the MAPD90 and VERP measurements.
-
This protocol can be combined with other drugs (e.g., IKr blockers like dofetilide) to study drug-drug interactions and the concept of "repolarization reserve".[8][12]
The Concept of Repolarization Reserve and the Role of this compound
The heart possesses a "repolarization reserve," a safety mechanism whereby if one repolarizing current is compromised, others can compensate to maintain a stable action potential duration.[13][14] IKs is a key component of this reserve. Under normal physiological conditions at resting heart rates, the contribution of IKs to repolarization can be modest.[14][15] However, its importance becomes prominent under conditions of stress, such as:
-
β-adrenergic stimulation (e.g., during exercise): Isoproterenol, a β-agonist, increases IKs activity, leading to a shortening of the APD to accommodate faster heart rates. This compound can reverse this shortening.[4][10][15]
-
Blockade of other repolarizing currents (e.g., IKr): When IKr is inhibited (a common effect of many QT-prolonging drugs), the reliance on IKs to ensure adequate repolarization increases.[8][16] In such scenarios, the application of this compound can lead to an exaggerated prolongation of the APD and may increase the risk of arrhythmias.[8][12]
This compound is therefore an essential tool for studying the repolarization reserve. By selectively blocking IKs, researchers can unmask the roles of other currents and investigate how the heart responds to challenges to its repolarization capacity.
Conclusion
This compound stands out as a highly potent and selective blocker of the IKs current, making it an indispensable pharmacological tool in cardiac electrophysiology research. Its utility extends from fundamental studies on the role of IKs in shaping the cardiac action potential to more complex investigations into the mechanisms of drug-induced arrhythmias and the concept of repolarization reserve. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of cardiac function and dysfunction.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Slow delayed rectifier potassium current (IKs) and the repolarization reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Cardiac Repolarization Dispersion and Reserve - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. fortunejournals.com [fortunejournals.com]
HMR 1556: A Technical Guide to Investigating Ventricular Repolarization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs). This document details the electrophysiological properties of this compound, its mechanism of action, and its application in the investigation of ventricular repolarization. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction to this compound
This compound, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, is a chromanol derivative that has emerged as a critical tool in cardiac electrophysiology research.[1][2] Its high potency and selectivity for the IKs channel make it superior to other IKs blockers like chromanol 293B, which also exhibits effects on the transient outward current (Ito).[3][4] The IKs current, a key outward potassium current, plays a significant role in the repolarization of the cardiac action potential, particularly during sympathetic stimulation and at slower heart rates.[3][5] Understanding the function of IKs is crucial for elucidating the mechanisms of cardiac arrhythmias and for the development of novel antiarrhythmic therapies. This compound serves as an invaluable pharmacological probe for these investigations.
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective blockade of the IKs potassium channel.[6] The IKs channel is a voltage-gated potassium channel composed of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. This channel is responsible for the slow component of the delayed rectifier potassium current, which contributes to the repolarization of the cardiac action potential, thereby determining the action potential duration (APD).
Figure 1: Signaling pathway of this compound action on the IKs channel.
By blocking the IKs channel, this compound inhibits the outward flow of potassium ions during the plateau phase of the action potential. This leads to a prolongation of the action potential duration, a key mechanism of class III antiarrhythmic drugs.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its impact on action potential duration.
Inhibitory Potency (IC50) of this compound
| Species | Preparation | Target Current | IC50 | Reference |
| Guinea Pig | Ventricular Myocytes | IKs | 34 nM | [1][6] |
| Canine | Ventricular Myocytes | IKs | 10.5 nM | [3][4][6] |
| Human (expressed in Xenopus oocytes) | Xenopus Oocytes | IKs (hminK) | 120 nM | [1] |
| Guinea Pig | Atrial Myocytes | IKs | 6.8 nM | [7] |
| Canine | Ventricular Myocytes | IKr | 12.6 µM | [3][4] |
| Canine | Ventricular Myocytes | Ito | 33.9 µM | [3][4] |
| Canine | Ventricular Myocytes | ICa,L | 27.5 µM | [3] |
Selectivity of this compound
| Species | Preparation | Non-Target Current | Concentration of this compound | % Inhibition | Reference |
| Rat | Ventricular Myocytes | Ito | 10 µM | 25% | [1] |
| Rat | Ventricular Myocytes | Isus | 10 µM | 36% | [1] |
| Guinea Pig | Cardiomyocytes | L-type Ca2+ channel | 10 µM | 31% | [1] |
| Canine | Ventricular Myocytes | IK1 | Not specified | Unaffected | [3][4] |
| Human | Atrium | Ito, IKur, IK1 | 10 µM | Not significantly affected | [7] |
| Human (expressed in Xenopus oocytes) | Xenopus Oocytes | hERG, Kv1.5, Kv1.3, Kir2.1, HCN2 | 10 µM | Little to no block | [1] |
Effects of this compound on Action Potential Duration (APD) and Monophasic Action Potential Duration (MAPD)
| Species | Preparation | Parameter | This compound Concentration | Pacing/Conditions | Effect | Reference |
| Guinea Pig | Right Papillary Muscles | APD90 | 1 µM | 0.5-7 Hz | 19-27% prolongation | [1] |
| Guinea Pig | Right Papillary Muscles | APD90 | 1 µM | 0.5 Hz (with Isoproterenol) | 47% prolongation | [1] |
| Guinea Pig | Langendorff-perfused Hearts | MAPD90 | 0.1 µM | Spontaneously beating | 3% prolongation | [1] |
| Guinea Pig | Langendorff-perfused Hearts | MAPD90 | 1 µM | Spontaneously beating | 10% prolongation | [1] |
| Rabbit | Langendorff-perfused Hearts | MAPD90 | 10-240 nM | 200-500 ms cycle lengths | No significant prolongation alone | [8] |
| Rabbit | Langendorff-perfused Hearts | MAPD90 | 100 nM | In the presence of Dofetilide (7.5 nM) | Further prolongation, especially at longer cycle lengths | [8] |
| Canine | Conscious Dogs | QT Interval | 3, 10, or 30 mg/kg PO | - | Dose-dependent prolongation | [5][9] |
| Human | Ventricular Trabeculae | APD | 100 nM and 1 µM | 300 to 5000 ms cycle lengths | <12 ms change | [10] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on IKs in isolated ventricular myocytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. youtube.com [youtube.com]
HMR 1556: A Deep Dive into its Core Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
HMR 1556, a chromanol derivative, has emerged as a highly potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). This technical guide delves into the fundamental electrophysiological properties of this compound, providing a comprehensive overview of its mechanism of action, quantitative effects on various ion channels, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action and Primary Target
This compound exerts its primary effect by directly blocking the IKs potassium channel.[1][2] This channel, a crucial component in the repolarization phase of the cardiac action potential, is formed by the association of the pore-forming α-subunit KvLQT1 and the ancillary β-subunit minK (or KCNE1).[3][4] By inhibiting the outward flow of potassium ions through this channel, this compound prolongs the duration of the cardiac action potential, a characteristic feature of Class III antiarrhythmic agents.[1][3]
The blockade of IKs by this compound is both concentration-dependent and reversible.[1] Notably, it does not alter the steady-state activation or the kinetic properties of the IKs current, suggesting a direct pore-blocking mechanism rather than an allosteric modulation of channel gating.[1]
Quantitative Electrophysiological Data
The potency and selectivity of this compound have been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and the effects on action potential duration (APD).
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 | Reference |
| IKs | Guinea Pig Atrial Myocytes | 6.8 nM | [1] |
| IKs | Canine Left Ventricular Myocytes | 10.5 nM | [2] |
| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [3] |
| IKs (hminK expressed in Xenopus oocytes) | Xenopus oocytes | 120 nM | [3] |
| IKr | Canine Left Ventricular Myocytes | 12.6 µM | [2][5] |
| Ito | Canine Left Ventricular Myocytes | 33.9 µM | [2][5] |
| ICa,L | Canine Left Ventricular Myocytes | 27.5 µM | [2][5] |
| Ito (rat ventricular myocytes) | Rat Ventricular Myocytes | >10 µM (25% block at 10 µM) | [3] |
| Isus (rat ventricular myocytes) | Rat Ventricular Myocytes | >10 µM (36% block at 10 µM) | [3] |
| ICa,L (guinea pig cardiomyocytes) | Guinea Pig Cardiomyocytes | >10 µM (31% block at 10 µM) | [3] |
Table 2: Selectivity of this compound for IKs over other Cardiac Ion Channels
| Ion Current | Species/Cell Type | Effect at Concentrations that Block IKs | Reference |
| IKr | Human Atrial Myocytes | Not affected up to 10 µM | [1] |
| Ito | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |
| IKur | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |
| IK1 | Human Atrial Myocytes | Not significantly affected up to 10 µM | [1] |
| IK1 | Canine Left Ventricular Myocytes | Unaffected | [2][5] |
| Herg, Kv1.5, Kv1.3, Kir2.1, HCN2 | Xenopus oocytes | Little to no block at 10 µM | [3] |
Table 3: Effects of this compound on Cardiac Action Potential Duration (APD)
| Preparation | Pacing Rate/Conditions | This compound Concentration | Effect on APD90 | Reference |
| Guinea Pig Right Papillary Muscles | 0.5 - 7 Hz | 1 µM | 19% - 27% prolongation | [3] |
| Guinea Pig Right Papillary Muscles | 0.5 Hz (with Isoproterenol) | 1 µM | 47% prolongation | [3] |
| Guinea Pig Right Papillary Muscles | 1 Hz (with Isoproterenol) | 1 µM | 35% prolongation | [3] |
| Guinea Pig Right Papillary Muscles | 7 Hz (with Isoproterenol) | 1 µM | 25% prolongation | [3] |
| Langendorff-perfused Guinea Pig Hearts | Spontaneously beating | 0.1 µM | 3% prolongation | [3] |
| Langendorff-perfused Guinea Pig Hearts | Spontaneously beating | 1 µM | 10% prolongation | [3] |
| Langendorff-perfused Guinea Pig Hearts | Paced at 100 bpm | 1 µM | 25% prolongation | [3] |
| Langendorff-perfused Guinea Pig Hearts | Paced at 150 bpm | 1 µM | 13% prolongation | [3] |
| Langendorff-perfused Guinea Pig Hearts | Paced at 350 bpm | 1 µM | 9% prolongation | [3] |
Experimental Protocols
The electrophysiological effects of this compound have been characterized using standard patch-clamp techniques in isolated cardiac myocytes.
Cell Isolation
Single atrial and ventricular myocytes are typically isolated from animal hearts (e.g., guinea pig, canine, human) by enzymatic dissociation. This involves cannulating the aorta or a coronary artery and perfusing the heart with a collagenase- and protease-containing solution to break down the extracellular matrix. The digested tissue is then mechanically agitated to release individual cardiomyocytes.
Whole-Cell Patch-Clamp Recordings
Electrophysiological recordings are performed using the whole-cell configuration of the patch-clamp technique at a physiological temperature (e.g., 36°C).[1] This method allows for the measurement of ionic currents across the entire cell membrane.
-
Pipette Solution: The internal pipette solution is designed to mimic the intracellular ionic composition and typically contains (in mM): K+ as the main charge carrier, EGTA to buffer intracellular calcium, Mg-ATP to provide energy, and HEPES to buffer the pH.
-
External Solution: The external (bath) solution is a Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure different ionic currents. For instance, to measure IKs, cells are often held at a negative holding potential (e.g., -40 mV or -50 mV) and then depolarized to various positive potentials to activate the channels.[5] The slow deactivating tail current upon repolarization is characteristic of IKs.[5]
-
Pharmacological Isolation of Currents: To isolate IKs from other overlapping currents, pharmacological tools are essential. L-type Ca2+ channels are typically blocked by a dihydropyridine such as nifedipine (e.g., 5 µM).[5] The rapidly activating delayed rectifier current (IKr) can be blocked by specific inhibitors like dofetilide or E-4031.[6] The remaining slowly activating current can then be attributed to IKs and its sensitivity to this compound can be assessed.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action, experimental workflow, and the logical relationships of this compound's effects.
Caption: Mechanism of this compound action on the IKs channel.
Caption: Experimental workflow for this compound electrophysiology.
Caption: Logical cascade of this compound's electrophysiological effects.
References
- 1. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of HMR 1556: A Technical Guide
Introduction
HMR 1556, a chromanol derivative, has been identified as a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs). This current plays a crucial role in the repolarization phase of the cardiac action potential. The selective inhibition of IKs by this compound presents a targeted approach for the modulation of cardiac electrophysiology, offering potential therapeutic applications in the management of cardiac arrhythmias. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of this compound.
Mechanism of Action
This compound exerts its pharmacological effect through the specific blockade of the IKs potassium channel. The IKs channel is a voltage-gated ion channel composed of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. This channel is a key contributor to the repolarization of the cardiac action potential, particularly at slower heart rates and during sympathetic stimulation. By selectively inhibiting IKs, this compound prolongs the action potential duration (APD), thereby increasing the refractory period of cardiac myocytes. This effect is the basis for its potential antiarrhythmic properties.
Signaling Pathway of Cardiac Repolarization and IKs Blockade
Caption: Cardiac action potential phases and the role of key ion channels.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Ion Currents
| Ion Current | Species | IC50 (nM) | Reference |
| IKs | Canine Ventricular Myocytes | 10.5 | [1][2] |
| Guinea Pig Ventricular Myocytes | 34 | [3][4] | |
| Human Atrial Myocytes | 6.8 | [5] | |
| IKr | Canine Ventricular Myocytes | 12,600 | [1][2] |
| Ito | Canine Ventricular Myocytes | 33,900 | [1][2] |
| ICa,L | Canine Ventricular Myocytes | 27,500 | [1][2] |
| IK1 | Canine Ventricular Myocytes | >50,000 | [2] |
Table 2: Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Condition | Change with this compound | Reference |
| Atrial Effective Refractory Period (AERP) | Baseline | Increased | [6] |
| Ventricular Effective Refractory Period (VERP) | Baseline | Increased by 27 ± 6% (at 400 ms cycle length) | [6][7] |
| QT Interval | Baseline | Significantly prolonged | [6] |
| Atrial Fibrillation (AF) Cycle Length | Vagal Stimulation | Increased by 34.1 ± 4.3% | [6][7] |
| AF Duration | Vagal Stimulation | Reduced from 1077 ± 81 s to 471 ± 38 s | [7] |
Experimental Protocols
The characterization of this compound involved a series of key in vitro and in vivo experiments. The following sections detail the methodologies for these experiments.
Isolation of Single Cardiac Myocytes
Objective: To obtain viable single cardiac myocytes for electrophysiological recordings.
Protocol:
-
Animal Euthanasia and Heart Excision: The animal (e.g., dog, guinea pig, or mouse) is anesthetized, and the heart is rapidly excised and placed in a cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus with a Ca2+-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: The perfusion is switched to a solution containing collagenase and protease to digest the extracellular matrix.
-
Tissue Dissociation: The ventricles or atria are minced and gently agitated to release single myocytes.
-
Cell Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the myocytes are stored in a high-potassium solution at room temperature for use within a few hours.[8][9][10][11][12]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure specific ion channel currents in isolated cardiac myocytes and determine the effect of this compound.
Protocol:
-
Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and record individual ion currents (IKs, IKr, Ito, IK1, ICa,L). These protocols typically involve a series of depolarizing and repolarizing voltage steps from a holding potential.[13][14][15][16][17][18][19][20][21][22]
-
Drug Application: this compound is applied to the superfusate at various concentrations to determine its effect on the recorded currents and to calculate the IC50 value.
Langendorff-Perfused Heart Studies
Objective: To assess the electrophysiological effects of this compound on the whole heart.
Protocol:
-
Heart Preparation: The heart is excised and perfused via the aorta on a Langendorff apparatus with oxygenated Krebs-Henseleit or Tyrode's solution at a constant temperature and pressure.[23][24]
-
Electrode Placement: Monophasic action potential (MAP) and ECG electrodes are placed on the epicardial surface of the atria and ventricles to record electrical activity. Pacing electrodes are also positioned to control the heart rate.
-
Baseline Recordings: Baseline electrophysiological parameters, including action potential duration (APD), effective refractory period (ERP), and QT interval, are recorded at various pacing cycle lengths.
-
Drug Perfusion: this compound is added to the perfusate at desired concentrations.
-
Post-Drug Recordings: Electrophysiological parameters are re-measured to determine the effects of the drug. In some studies, arrhythmias are induced (e.g., by vagal stimulation) to assess the antiarrhythmic potential of the compound.[25][26]
Mandatory Visualizations
This compound Drug Development Workflow
Caption: A simplified workflow for the discovery and preclinical development of this compound.
Experimental Workflow for Assessing this compound Selectivity
Caption: A logical workflow for determining the selectivity of this compound using patch-clamp electrophysiology.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation, Culture, and Functional Characterization of Adult Mouse Cardiomyoctyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for rapid and parallel isolation of myocytes and non-myocytes from multiple mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. ahajournals.org [ahajournals.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. sci.utah.edu [sci.utah.edu]
- 16. Direct measurement of L-type Ca2+ window current in heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Properties of the Transient Outward, Inward Rectifier and Acetylcholine-Sensitive Potassium Currents in Atrial Myocytes from Dogs in Sinus Rhythm and Experimentally Induced Atrial Fibrillation Dog Models [mdpi.com]
- 18. Contribution of I Kr and I K1 to ventricular repolarization in canine and human myocytes: is there any influence of action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Delayed-rectifier potassium channel activity in isolated membrane patches of guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Voltage-dependent activation of the inward-rectifier potassium channel in the ventricular cell membrane of guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dynamics of the inward rectifier K+ current during the action potential of guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Langendorff heart - Wikipedia [en.wikipedia.org]
- 24. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 25. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on HMR 1556 and its Effect on QT Interval
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMR 1556 is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current involved in the repolarization of the cardiac action potential. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on cardiac repolarization, with a specific focus on the QT interval. While preclinical studies in various animal models and isolated human cardiac tissues have been conducted, it is crucial to note that no clinical trial data on the effects of this compound on the QT interval in humans have been publicly reported. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: IKs Blockade and a "Repolarization Reserve"
The primary mechanism of action of this compound is the selective blockade of the IKs current.[1] The IKs current, encoded by the KCNQ1 and KCNE1 genes, plays a crucial role in phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocardium.[2][3] IKs is often considered a "repolarization reserve," becoming particularly important under conditions of increased heart rate or when other repolarizing currents, such as the rapid delayed rectifier potassium current (IKr), are compromised.[4]
By blocking IKs, this compound is expected to prolong the action potential duration (APD), which in turn would be reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[5] However, preclinical studies reveal a more complex picture, where the effect of this compound on repolarization is highly dependent on the experimental conditions and the presence of other cardioactive agents.
Signaling Pathway of Cardiac Ventricular Action Potential
The following diagram illustrates the major ion currents contributing to the different phases of the cardiac ventricular action potential. This compound specifically targets the IKs current, which is active during Phase 3 (Repolarization).
Preclinical Electrophysiological Effects of this compound
The effects of this compound on cardiac repolarization have been investigated in various preclinical models, including isolated cardiac myocytes, perfused hearts, and in vivo animal studies.
Effects on Action Potential Duration (APD)
Studies have consistently shown that this compound alone has a modest effect on prolonging the APD at baseline conditions.[6] However, its effect is significantly potentiated in the presence of IKr blockers or under conditions that mimic increased sympathetic stimulation.[7][8]
Table 1: Effect of this compound on Action Potential Duration (APD) in Preclinical Models
| Species/Model | This compound Concentration | Other Agents | Pacing Cycle Length (ms) | Change in APD90 | Reference |
| Rabbit Perfused Ventricles | 10-240 nM | None | 200-500 | No significant prolongation | [6] |
| Rabbit Perfused Ventricles | 100 nM | Dofetilide (7.5 nM) | 500 | Further prolongation of 17 ± 4 ms | [6] |
| Guinea Pig Papillary Muscle | 1 µM | None | 143-2000 (0.5-7 Hz) | 19-27% prolongation | [8] |
| Guinea Pig Papillary Muscle | 1 µM | Isoproterenol (10 µM) | 2000 (0.5 Hz) | 47% prolongation | [8] |
| Human Ventricular Muscle | 1 µM | Dofetilide (50 nM) + Adrenaline (1 µM) | Not specified | 14.7 ± 3.2% increase | [7] |
Effects on QT Interval
Similar to its effects on APD, this compound alone does not significantly prolong the QT interval in preclinical models. However, in combination with agents that prolong repolarization, its effects become more pronounced.
Table 2: Effect of this compound on QT Interval in Preclinical Models
| Species/Model | This compound Concentration | Other Agents | Pacing Cycle Length (ms) | Change in QT Interval | Reference |
| Rabbit Perfused Ventricles | 100 nM | Veratridine (125 nM) + Dofetilide (7.5 nM) | 500 | No significant additional prolongation | [4] |
| Rabbit Left Ventricular Wedge | 0.01-1 µM | None | Not specified | Concentration-dependent prolongation | [7] |
Pro-arrhythmic Potential
A key concern with drugs that prolong the QT interval is the risk of inducing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Preclinical studies suggest that while this compound alone does not induce TdP, it can significantly increase the incidence of TdP when combined with other drugs that prolong repolarization.[4] This is thought to be due to an increase in the dispersion of repolarization across the ventricular wall.
Table 3: Pro-arrhythmic Effects of this compound in a Rabbit Model of TdP
| Treatment Group | Incidence of TdP (per heart) | Change in Tpeak-Tend (ms) | Reference |
| Veratridine (125 nM) + Dofetilide (7.5 nM) | 4 ± 6 | 12 ± 10 | [4] |
| Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM) | 22 ± 18 | 39 ± 21 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Langendorff Perfused Heart Preparation
This ex vivo technique allows for the study of cardiac electrophysiology in an isolated, beating heart.
Protocol Steps:
-
Animal Preparation: The animal (e.g., rabbit, guinea pig) is anesthetized.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Aortic Cannulation: The aorta is cannulated, and retrograde perfusion with an oxygenated physiological solution (e.g., Krebs-Henseleit) is initiated.
-
Data Recording: Monophasic action potentials (MAPs) are recorded from the ventricular epicardium using a MAP catheter. A volume-conducted ECG is also recorded.
-
Drug Administration: this compound and other compounds are added to the perfusate at desired concentrations.
-
Data Analysis: Changes in APD and QT interval are measured and analyzed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents from individual cardiac myocytes.
Protocol Steps:
-
Cell Isolation: Single ventricular myocytes are isolated from cardiac tissue by enzymatic digestion.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is fabricated and filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is clamped at a series of command voltages to elicit specific ion currents.
-
Data Recording and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on the IKs current.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the IKs current in cardiac repolarization. Preclinical data consistently demonstrate that while its effect in isolation is modest, it can significantly prolong the action potential duration and increase the risk of pro-arrhythmias when the "repolarization reserve" is compromised.
The most significant gap in our understanding of this compound is the complete lack of human clinical trial data. To assess the true potential and risks of this compound as a therapeutic agent, well-controlled clinical studies are essential to evaluate its effects on the QT interval and overall cardiovascular safety in humans. Future research should also focus on identifying specific patient populations who might be more susceptible to the pro-arrhythmic effects of IKs blockade.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Proyecto ITACA [itaca.edu.es]
- 4. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: HMR 1556 in Langendorff-Perfused Heart Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), in ex vivo Langendorff-perfused heart models. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chromanol derivative that acts as a highly selective inhibitor of the IKs channel, which is crucial for cardiac repolarization.[1][2] Its selectivity makes it a valuable tool for dissecting the physiological and pathophysiological roles of IKs in the heart and for investigating its potential as a therapeutic target for arrhythmias.[2][3] The Langendorff-perfused heart model offers a robust platform to study the direct electrophysiological effects of pharmacological agents like this compound on the whole heart, independent of systemic neural and hormonal influences.[4][5][6]
Mechanism of Action
This compound selectively blocks the pore of the IKs channel, which is formed by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1. This blockade leads to a reduction in the outward potassium current during the plateau phase of the cardiac action potential, resulting in a prolongation of the action potential duration (APD).
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in various cardiac preparations.
Table 1: Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference |
| IKs IC50 | Guinea Pig Ventricular Myocytes | 34 nM | [1] |
| Canine Ventricular Myocytes | 10.5 nM | [2] | |
| Human Atrial Myocytes | 6.8 nM | [3] | |
| Xenopus Oocytes (hminK) | 120 nM | [1] | |
| IKr IC50 | Canine Ventricular Myocytes | 12.6 µM | [2][7] |
| Ito IC50 | Canine Ventricular Myocytes | 33.9 µM | [2][7] |
| ICa,L IC50 | Canine Ventricular Myocytes | 27.5 µM | [2][7] |
Table 2: Electrophysiological Effects of this compound in Langendorff-Perfused Hearts
| Species | Concentration | Pacing | Parameter | Effect | Reference |
| Guinea Pig | 0.1 µM | Spontaneous | MAPD90 | +3% | [1] |
| 1 µM | Spontaneous | MAPD90 | +10% | [1] | |
| 1 µM | 0.5 - 7 Hz | APD90 | +19-27% | [1] | |
| 1 µM + Isoproterenol (10 µM) | 0.5 Hz | APD90 | +47% | [1] | |
| 1 µM + Isoproterenol (10 µM) | 1 Hz | APD90 | +35% | [1] | |
| Rabbit | 10-240 nM | 200-500 ms CL | MAPD90 | No significant effect alone | [8][9] |
| 100 nM (with Dofetilide 7.5 nM) | 500 ms CL | MAPD90 | Further prolongation by 17 ± 4 ms | [8] | |
| 100 nM (with Dofetilide 7.5 nM) | 200 ms CL | MAPD90 | Further prolongation by 2 ± 3 ms | [8] |
MAPD90: Monophasic Action Potential Duration at 90% repolarization. APD90: Action Potential Duration at 90% repolarization. CL: Cycle Length.
Table 3: Hemodynamic Effects of this compound in Langendorff-Perfused Guinea Pig Hearts
| Parameter | Concentration | Effect | Reference |
| Left Ventricular Pressure (LVPmax) | 1 µM | No effect | [1] |
| 10 µM | -15% | [1] | |
| Heart Rate | 1 µM | Slight decrease | [1] |
| Coronary Flow | 1 µM | Slight decrease | [1] |
Experimental Protocols
Langendorff-Perfusion of an Isolated Heart (General Protocol)
This protocol provides a general framework for setting up a Langendorff-perfused heart preparation. Specific parameters may need to be optimized based on the animal model and experimental goals.
Materials:
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heating coil, and aortic cannula)[4][10]
-
Perfusion buffer (e.g., Krebs-Henseleit or Tyrode's solution), oxygenated (95% O2, 5% CO2) and warmed to 37°C[11][12]
-
Surgical instruments for heart excision
-
Heparin
-
Anesthetic
-
Data acquisition system for monitoring ECG, left ventricular pressure (LVP), and coronary flow[11]
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.[4][11]
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold perfusion buffer.[4][11]
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles.[13][14]
-
Initiate Perfusion: Start retrograde perfusion with the oxygenated, warmed buffer at a constant pressure (typically 60-100 mmHg) or constant flow.[10][12] The perfusion will force the aortic valve to close and direct the buffer into the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile function are achieved.[12]
-
Data Recording:
Protocol for Investigating the Effects of this compound
Objective: To determine the electrophysiological and hemodynamic effects of this compound on an isolated, Langendorff-perfused heart.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Establish Baseline: Following the stabilization period in the Langendorff setup, record baseline data for at least 20 minutes.
-
Administer this compound: Introduce this compound into the perfusion buffer at the desired final concentration(s). This can be done by adding it to the main reservoir or by using a syringe pump for a more controlled delivery.
-
Record Effects: Continuously record ECG, LVP, and coronary flow during and after drug administration to observe changes in action potential duration (inferred from the QT interval or monophasic action potential recordings), contractility, and vascular resistance.
-
Washout (Optional): After the experimental period, switch back to a drug-free perfusion buffer to assess the reversibility of the drug's effects.
Concluding Remarks
This compound is a powerful pharmacological tool for studying the role of the IKs current in cardiac electrophysiology. The Langendorff-perfused heart model provides an invaluable ex vivo system to characterize the direct cardiac effects of this compound and other cardioactive compounds. The protocols and data presented here serve as a guide for researchers to design and execute robust experiments in this field. It is essential to carefully consider the species-specific differences in ion channel expression and electrophysiology when interpreting the results.
References
- 1. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SutherlandandHearse [southalabama.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. mmpc.org [mmpc.org]
- 13. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Studies with HMR 1556
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556 is a potent and highly selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, crucial for the repolarization of the cardiac action potential, is generated by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1.[3] The selective inhibition of IKs by this compound makes it an invaluable tool for studying the physiological and pathophysiological roles of this current in the heart and for the development of novel antiarrhythmic therapies. These application notes provide a summary of the effective concentrations of this compound and a detailed protocol for its use in in vitro electrophysiological studies.
Data Presentation: Potency and Selectivity of this compound
The optimal concentration of this compound for in vitro studies is dependent on the specific research question and the experimental model. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for the IKs current and its selectivity against other key cardiac ion channels. For selective blockade of IKs, concentrations in the low nanomolar range are recommended, while higher micromolar concentrations may be used to study off-target effects.
| Target Current | Cell Type | IC50 | Reference |
| IKs | Canine Ventricular Myocytes | 10.5 nM | [1][4] |
| Guinea Pig Ventricular Myocytes | 34 nM | [2][5] | |
| Human Atrial Myocytes | 6.8 nM | [6] | |
| Xenopus Oocytes (expressing human minK) | 120 nM | [5] | |
| IKr | Canine Ventricular Myocytes | 12.6 µM | [1][4] |
| Ito | Canine Ventricular Myocytes | 33.9 µM | [1][4] |
| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][4] |
| IK1 | Canine Ventricular Myocytes | No significant effect | [1][4] |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the methodology for determining the dose-response relationship of this compound on the IKs current in isolated cardiac myocytes.
1. Isolation of Cardiac Myocytes:
-
Canine Ventricular Myocytes: Single myocytes can be obtained by enzymatic dispersion using a segment perfusion technique. A wedge of the ventricular wall is cannulated and perfused with a Ca2+-free Joklik solution, followed by a solution containing collagenase and bovine serum albumin.
-
Guinea Pig Ventricular Myocytes: Similar enzymatic digestion protocols are used for the isolation of guinea pig ventricular myocytes.
2. Solutions and Reagents:
-
External Solution (Tyrode's Solution): Composition in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Pipette (Internal) Solution: Composition in mM: 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Whole-Cell Patch-Clamp Recording:
-
Mount the recording chamber with isolated myocytes on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane of a single myocyte.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage-Clamp Protocol for IKs Measurement:
-
To elicit the IKs current, apply depolarizing voltage steps from the holding potential to a range of test potentials (e.g., -40 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds.
-
Repolarize the membrane to -40 mV to record the IKs tail current.
-
To isolate IKs from the rapidly activating delayed rectifier current (IKr), a specific IKr blocker (e.g., E-4031) can be added to the external solution.
5. Experimental Procedure:
-
Record baseline IKs currents in the absence of this compound.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Allow sufficient time for the drug to equilibrate at each concentration before recording the current.
-
Record the IKs current at each concentration of this compound.
-
At the end of the experiment, perform a washout with the drug-free external solution to check for reversibility of the block.
6. Data Analysis:
-
Measure the amplitude of the IKs tail current at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified signaling pathway of the IKs (KCNQ1/KCNE1) channel.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of cardiac IKs potassium current by membrane phosphatidylinositol 4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Regulation of IKs Potassium Current by Isoproterenol in Adult Cardiomyocytes Requires Type 9 Adenylyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of IKs Potassium Current by Isoproterenol in Adult Cardiomyocytes Requires Type 9 Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing HMR 1556 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of HMR 1556 stock solutions for various experimental applications. This compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), making it a valuable tool in cardiovascular research.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide[1] |
| Molecular Weight | 411.44 g/mol [1] |
| Formula | C17H24F3NO5S[1] |
| Purity | ≥98% (HPLC)[1] |
| CAS Number | 223749-46-0[1] |
| Appearance | Solid |
| Storage (Solid) | Room Temperature[1] |
Solubility and Stock Solution Preparation
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). The following table summarizes the solubility data and provides calculations for preparing common stock solution concentrations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 41.14 | 100 |
Data based on a molecular weight of 411.44 g/mol .[1]
Recommended Stock Solution Concentrations and Volumes:
| Desired Stock Concentration | Volume of DMSO to add to: | |
| 1 mg of this compound | 5 mg of this compound | |
| 1 mM | 2.43 mL | 12.15 mL |
| 5 mM | 0.49 mL | 2.43 mL |
| 10 mM | 0.24 mL | 1.22 mL |
| 16 mM | 0.15 mL | 0.76 mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound. For 4.11 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Note on Final Experimental Concentrations: The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced effects.[3]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective blocker of the IKs potassium channel, which is composed of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[4] This channel plays a crucial role in the repolarization phase of the cardiac action potential. By blocking the IKs current, this compound prolongs the action potential duration. Its high selectivity makes it a valuable tool for studying the specific role of IKs in cardiac electrophysiology.[5][6]
The IC50 values for this compound inhibition of IKs have been determined in various species:
-
Human atrial myocytes: 6.8 nM[8]
This compound shows significantly lower potency for other cardiac ion channels, highlighting its selectivity.[5][6][9]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in experiments.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HMR 1556 Administration in Animal Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556 is a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs).[1][2] This current plays a crucial role in the repolarization of the cardiac action potential, particularly during adrenergic stimulation.[3][4] Due to its selective nature, this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of IKs in cardiac electrophysiology and its potential as an antiarrhythmic agent. These application notes provide a comprehensive overview of the administration of this compound in various animal models of arrhythmia, summarizing key quantitative data and detailing experimental protocols.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in different animal models.
Table 1: Electrophysiological Effects of this compound in Canine Models
| Parameter | Animal Model | This compound Dose/Concentration | Effect | Citation |
| Atrial Effective Refractory Period (AERP) | Anesthetized Dogs | Intravenous | Increased by 6 ± 4% at a cycle length of 360 ms.[5][6] | [5][6] |
| Ventricular Effective Refractory Period (VERP) | Anesthetized Dogs | Intravenous | Increased by 27 ± 6% at a cycle length of 400 ms.[5][6] | [5][6] |
| QT Interval | Conscious Dogs | 3, 10, or 30 mg/kg PO | Dose-dependent prolongation.[7] | [7] |
| Atrial Fibrillation (AF) Duration | Anesthetized Dogs with Vagal AF | Intravenous | Reduced from 1077 ± 81 s to 471 ± 38 s.[5][6][8] | [5][6][8] |
| AF Cycle Length | Anesthetized Dogs with Vagal AF | Intravenous | Increased by 34.1 ± 4.3% (from 82.7 ± 2.3 to 110.5 ± 2.3 ms).[5][6] | [5][6] |
| IKs Inhibition (IC50) | Isolated Canine Ventricular Myocytes | 10.5 nM | Potent and selective inhibition.[1] | [1] |
| IKr Inhibition (IC50) | Isolated Canine Ventricular Myocytes | 12.6 µM | Low potency, indicating high selectivity for IKs.[1] | [1] |
| Ito Inhibition (IC50) | Isolated Canine Ventricular Myocytes | 33.9 µM | Low potency.[1] | [1] |
| ICa,L Inhibition (IC50) | Isolated Canine Ventricular Myocytes | 27.5 µM | Low potency.[1] | [1] |
Table 2: Electrophysiological Effects of this compound in Rabbit Models
| Parameter | Animal Model | This compound Dose/Concentration | Effect | Citation |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD90) | In vivo | 1 mg/kg + 1 mg/kg/hr IV | Prolonged by 6 ± 1 ms at a cycle length of 200 ms.[3] | [3] |
| Ventricular Defibrillation Threshold (DFT) | In vivo | 1 mg/kg + 1 mg/kg/hr IV | Lowered from 558 ± 46 V to 417 ± 31 V.[3] | [3] |
| Torsades de Pointes (TdP) Induction | Perfused Ventricles (with Veratridine + Dofetilide) | 100 nM | Increased the number of TdP episodes from 4 ± 6 to 22 ± 18 per heart.[9] | [9] |
| MAPD90 | Perfused Ventricles (alone) | 100 nM | No significant prolongation.[9][10] | [9][10] |
| MAPD90 | Perfused Ventricles (in the presence of 7.5 nM Dofetilide) | 10 and 100 nM | Further prolonged MAPD90 in a concentration-dependent manner at a cycle length of 500 ms.[10] | [10] |
| VERP | Perfused Ventricles (in the presence of 7.5 nM Dofetilide) | 10 and 100 nM | Further prolonged VERP at long cycle lengths (300, 400, 450, and 500 ms).[10] | [10] |
Table 3: Electrophysiological Effects of this compound in Guinea Pig Models
| Parameter | Animal Model | This compound Concentration | Effect | Citation |
| IKs Inhibition (IC50) | Isolated Ventricular Myocytes | 34 nM | Potent inhibition.[4] | [4] |
| IKs Inhibition (EC50) | Human and Guinea Pig Atrial Myocytes | 6.8 nM | Potent and reversible block.[2] | [2] |
| Action Potential Duration at 90% Repolarization (APD90) | Papillary Muscles | 1 µM | Prolongation of 19%-27% over a frequency range of 0.5-7 Hz.[4] | [4] |
| APD90 (in the presence of 10 µM Isoproterenol) | Papillary Muscles | 1 µM | More pronounced prolongation, especially at low pacing rates (47% at 0.5 Hz).[4] | [4] |
Experimental Protocols
In Vivo Electrophysiological Studies in Anesthetized Dogs
This protocol is based on methodologies described for assessing the effects of intravenous this compound on cardiac electrophysiology and atrial fibrillation.[5][6]
1.1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with sodium pentobarbital (30 mg/kg IV).
-
Ventilation is maintained with room air supplemented with oxygen.
-
Body temperature is monitored and maintained at 37°C.
-
Standard ECG leads are placed to monitor cardiac rhythm.
-
Catheters are inserted into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Quadripolar electrode catheters are positioned in the right atrium and right ventricle via the jugular vein for programmed electrical stimulation and recording of intracardiac electrograms.
1.2. Electrophysiological Measurements:
-
Effective Refractory Periods (ERPs): Atrial and ventricular ERPs are determined using the extrastimulus technique at various basic cycle lengths.
-
Sinus Node Recovery Time (SNRT): Measured after overdrive pacing of the right atrium.
-
Wenckebach Cycle Length: Determined by incremental atrial pacing.
-
QT Interval: Measured from the surface ECG.
1.3. Atrial Fibrillation Induction:
-
AF is induced by rapid atrial pacing during vagal stimulation.
-
The duration of sustained AF is recorded.
1.4. This compound Administration:
-
A baseline set of electrophysiological measurements is obtained.
-
This compound is administered as an intravenous bolus followed by a continuous infusion.
-
Electrophysiological measurements are repeated after a steady-state concentration of this compound is achieved.
-
In some studies, the protocol is repeated after β-adrenoceptor blockade with nadolol or in the presence of an IKr blocker like dofetilide to assess the role of repolarization reserve.[5][6]
Langendorff-Perfused Rabbit Heart Model for Arrhythmia Studies
This protocol is adapted from studies investigating the pro-arrhythmic potential of this compound, particularly in the context of reduced repolarization reserve.[9][10]
2.1. Heart Preparation:
-
Male New Zealand white rabbits are anesthetized, and their hearts are rapidly excised.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with a modified Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
2.2. Electrophysiological Recordings:
-
A monophasic action potential (MAP) catheter is positioned on the epicardial surface of the left ventricle to record MAPD90.
-
A volume-conducted ECG is also recorded.
-
The heart is paced at a constant cycle length.
2.3. Drug Administration and Arrhythmia Induction:
-
After a stabilization period, baseline recordings are obtained.
-
This compound is added to the perfusate at the desired concentrations (e.g., 10-100 nM).[10]
-
To investigate pro-arrhythmic effects, this compound can be co-administered with other agents that prolong action potential duration, such as the IKr blocker dofetilide and the late sodium current enhancer veratridine.[9]
-
The incidence and duration of ventricular arrhythmias, including Torsades de Pointes, are quantified.
Patch-Clamp Studies in Isolated Cardiomyocytes
This protocol is for determining the potency and selectivity of this compound on specific ion channels.[1][2][4]
3.1. Cell Isolation:
-
Ventricular or atrial myocytes are isolated from the desired animal species (e.g., canine, guinea pig) by enzymatic digestion using collagenase and protease.
3.2. Electrophysiological Recordings:
-
The whole-cell patch-clamp technique is used to record ionic currents.
-
Cells are superfused with an appropriate external solution, and the patch pipette is filled with an internal solution.
-
Specific voltage-clamp protocols are applied to elicit the target currents (e.g., IKs, IKr, Ito, ICa,L).
3.3. This compound Application:
-
A baseline recording of the target current is obtained.
-
This compound is applied to the cell via the superfusate at various concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
Washout of the drug is performed to assess the reversibility of the block.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the selective blockade of the IKs potassium channel. This channel is a key component of the repolarizing currents in the cardiac action potential.
Signaling Pathway of IKs and its Modulation
The IKs channel is formed by the co-assembly of the α-subunit KCNQ1 (also known as KvLQT1) and the β-subunit KCNE1 (also known as minK). Its activity is significantly modulated by the β-adrenergic signaling pathway.
Caption: Signaling pathway of IKs modulation and this compound blockade.
Experimental Workflow for Assessing this compound in an In Vivo Arrhythmia Model
The following diagram illustrates a typical experimental workflow for evaluating the anti-arrhythmic or pro-arrhythmic potential of this compound in an animal model.
Caption: Experimental workflow for this compound administration in animal arrhythmia models.
Conclusion
This compound is a valuable research tool for elucidating the role of IKs in cardiac electrophysiology and arrhythmia. The provided data and protocols offer a foundation for designing and conducting experiments to further explore its therapeutic potential and safety profile. The high selectivity of this compound allows for the specific investigation of IKs function, which is particularly important in the context of "repolarization reserve," where IKs plays a critical role in preventing excessive action potential prolongation when other repolarizing currents are compromised.[8][10] Researchers should carefully consider the animal model and experimental conditions to appropriately translate findings to human cardiac electrophysiology.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing HMR 1556 IC50 Value: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMR 1556 is a chromanol derivative recognized as a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] The IKs current, encoded by the KCNQ1 and KCNE1 genes, plays a crucial role in the repolarization of the cardiac action potential.[2][3] Its inhibition is a key area of investigation for the development of antiarrhythmic drugs.[2] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is critical for characterizing its potency and selectivity. This document provides detailed application notes and protocols for assessing the IC50 value of this compound, primarily focusing on the whole-cell patch-clamp technique.
Data Presentation: this compound IC50 Values
The IC50 of this compound has been determined in various experimental models, demonstrating its high potency for the IKs channel. The table below summarizes key quantitative data from the literature.
| Cell Type/Expression System | Target Current | IC50 Value (nM) | Experimental Technique | Reference |
| Canine Ventricular Myocytes | IKs | 10.5 | Whole-cell patch clamp | [1][3] |
| Guinea Pig Ventricular Myocytes | IKs | 34 | Whole-cell patch clamp | [4][5] |
| Xenopus Oocytes (expressing human minK) | IKs | 120 | Two-electrode voltage clamp | [4] |
| Guinea Pig Atrial Myocytes | IKs | 6.8 | Whole-cell patch clamp | [6] |
Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and specific recording solutions.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly blocking the IKs potassium channel. This channel is a heteromultimer of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. The flow of potassium ions through this channel is essential for the repolarization phase of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration, an effect sought after in the treatment of certain cardiac arrhythmias. The selectivity of this compound for IKs over other cardiac ion channels, such as IKr (rapidly activating delayed rectifier potassium current) and IK1 (inward rectifier potassium current), is a key characteristic that minimizes the risk of proarrhythmic side effects.[1][4][6]
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for determining the IC50 of ion channel blockers like this compound.[4][6] This method allows for the direct measurement of ion currents across the cell membrane of a single isolated cell.
Cell Preparation
a. Isolation of Cardiomyocytes:
-
Species: Guinea pig, canine, or rabbit hearts are commonly used.
-
Procedure: Hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion with a calcium-free buffer solution to stop contractions. This is followed by perfusion with an enzymatic solution (e.g., collagenase and protease) to digest the extracellular matrix.
-
Dissociation: The digested heart tissue is then minced and gently agitated to release individual cardiomyocytes.
-
Storage: Isolated cells are stored in a high-potassium solution at 4°C and used within 8-12 hours.
b. Cell Culture and Transfection (for heterologous expression):
-
Cell Lines: HEK293 or CHO cells are suitable for expressing KCNQ1 and KCNE1.
-
Transfection: Cells are co-transfected with plasmids containing the cDNAs for human KCNQ1 and KCNE1 using a suitable transfection reagent.
-
Selection: A marker gene (e.g., GFP) can be co-transfected to identify successfully transfected cells for recording.
Electrophysiological Recording
a. Solutions:
-
External Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate IKs, other currents may need to be blocked (e.g., using specific inhibitors for IKr and ICa,L).
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
b. Patch-Clamp Setup:
-
Microscope: An inverted microscope with differential interference contrast (DIC) optics.
-
Micromanipulator: For precise positioning of the patch pipette.
-
Amplifier and Digitizer: A patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are required.
-
Software: pCLAMP or similar software for data acquisition and analysis.
c. Recording Procedure:
-
A single, healthy cell is identified and a high-resistance seal (GΩ seal) is formed between the glass micropipette and the cell membrane.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
IKs currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 2-5 seconds) followed by a repolarizing step (e.g., to -40 mV) to record the tail current.
-
A stable baseline recording of the IKs current is established.
This compound Application and IC50 Determination
a. Drug Application:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial dilutions are prepared in the external solution to achieve the desired final concentrations.
-
The different concentrations of this compound are applied to the cell via a perfusion system.
b. Data Acquisition and Analysis:
-
Record the IKs tail current in the absence of this compound (control).
-
Apply increasing concentrations of this compound and record the corresponding reduction in the IKs tail current amplitude.
-
The percentage of current inhibition is calculated for each concentration relative to the control.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The data are fitted with the Hill equation to determine the IC50 value and the Hill coefficient.
Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) Where:
-
[Drug] is the concentration of this compound
-
IC50 is the concentration at which 50% inhibition is observed
-
n is the Hill coefficient
Conclusion
The accurate determination of the IC50 value for this compound is fundamental for its pharmacological characterization. The whole-cell patch-clamp technique provides a robust and direct method for assessing the inhibitory effect of this compound on the IKs current. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of cardiac electrophysiology and drug development. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockers of the slowly delayed rectifier potassium IKs channel: potential antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for studying long QT syndrome with HMR 1556
Application Notes: HMR 1556 for Long QT Syndrome Research
Harnessing this compound to Unravel the Complexities of Long QT Syndrome
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), for the experimental investigation of Long QT Syndrome (LQTS). LQTS is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram (ECG), which can lead to life-threatening arrhythmias.[1][2] Mutations in genes encoding ion channels, particularly those contributing to cardiac repolarization, are a primary cause of congenital LQTS.[2][3]
This compound serves as an invaluable pharmacological tool to mimic certain forms of LQTS, specifically LQT1, which is caused by loss-of-function mutations in the genes encoding the IKs channel (KCNQ1 and KCNE1).[3][4] By selectively inhibiting the IKs current, this compound allows for the controlled study of the electrophysiological consequences of reduced repolarization reserve, a key factor in the pathophysiology of LQTS.
Mechanism of Action of this compound
This compound is a chromanol derivative that exhibits high potency and selectivity for the IKs channel.[5][6] The IKs current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during sympathetic stimulation and at faster heart rates.[7][8] By blocking this current, this compound prolongs the action potential duration (APD) and, consequently, the QT interval, thereby creating an in vitro or in vivo model of LQTS.[7][8]
Its selectivity for IKs over other cardiac ion channels, such as the rapidly activating delayed rectifier potassium current (IKr), the inward rectifier potassium current (IK1), the transient outward current (Ito), and L-type calcium channels (ICa,L), makes it a superior experimental tool compared to less specific blockers.[5][6][9] This specificity is crucial for isolating the effects of IKs blockade and accurately modeling the electrophysiological phenotype of LQT1.
Applications in LQTS Research
-
Modeling LQT1: this compound can be used to pharmacologically induce an LQT1 phenotype in various experimental preparations, from single cardiomyocytes to whole animal models.[10][11]
-
Investigating Arrhythmogenesis: Researchers can utilize this compound to study the mechanisms by which IKs blockade leads to arrhythmogenic events like early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[12][13][14]
-
Drug Screening and Safety Pharmacology: this compound can be employed as a positive control in drug screening assays to assess the pro-arrhythmic potential of new chemical entities that may affect cardiac repolarization.
-
Studying Gene-Environment Interactions: The combination of this compound with adrenergic stimulation can be used to investigate the interplay between genetic predisposition (simulated by IKs blockade) and environmental triggers (sympathetic activation) in LQTS.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from various experimental studies.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 | Reference(s) |
| IKs | Canine Ventricular Myocytes | 10.5 nM | [5][6] |
| Guinea Pig Ventricular Myocytes | 34 nM | [8][15] | |
| Human Atrial Myocytes | 6.8 nM | [9] | |
| IKr | Canine Ventricular Myocytes | 12.6 µM | [5][6] |
| Ito | Canine Ventricular Myocytes | 33.9 µM | [5][6] |
| ICa,L | Canine Ventricular Myocytes | 27.5 µM | [5][6] |
| IK1 | Canine Ventricular Myocytes | Unaffected | [5][6] |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Experimental Model | This compound Concentration | Key Findings | Reference(s) |
| Guinea Pig Papillary Muscle | 1 µM | Prolongation of APD90 by 19-27% | [8] |
| Langendorff-Perfused Rabbit Heart | 100 nM | Increased incidence of Torsades de Pointes (in combination with other drugs) | [12][13] |
| Anesthetized Dogs | Intravenous administration | Increased QT interval and ventricular refractory periods | [7] |
| Anesthetized Rabbits | N/A | QTc interval significantly prolonged in combination with an IKr blocker | [10][16] |
Experimental Protocols
Protocol 1: Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on IKs currents in isolated ventricular myocytes.
1. Cell Isolation:
- Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.
2. Solutions:
- External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
- Pipette Solution (Internal): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration on a single, healthy myocyte.
- Maintain the cell at a holding potential of -80 mV.
- To elicit IKs, apply depolarizing voltage steps (e.g., to +50 mV for 2 seconds) followed by a repolarizing step (e.g., to -40 mV) to record the tail current.
- Perfuse the cell with the control external solution and record baseline IKs currents.
- Apply different concentrations of this compound (e.g., 1 nM to 1 µM) via the perfusion system.
- Record IKs currents at each concentration to determine the concentration-dependent block.
4. Data Analysis:
- Measure the amplitude of the IKs tail current before and after this compound application.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: Action Potential Duration Measurement in Langendorff-Perfused Hearts
This protocol outlines the methodology for assessing the effect of this compound on action potential duration (APD) in an ex vivo perfused heart model.
1. Heart Preparation:
- Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.
- Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.
2. Electrophysiological Recording:
- Place a monophasic action potential (MAP) electrode on the ventricular epicardial surface to record action potentials.
- Pace the heart at a constant cycle length (e.g., 500 ms) using a bipolar stimulating electrode.
- Record baseline action potentials.
3. Drug Perfusion:
- Perfuse the heart with Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 100 nM).
- Allow for an equilibration period (e.g., 20-30 minutes).
- Record action potentials during drug perfusion.
4. Data Analysis:
- Measure the action potential duration at 90% repolarization (APD90) from the recorded MAP signals.
- Compare the APD90 values before and after this compound administration to determine the extent of prolongation.
Protocol 3: In Vivo ECG Measurement in Anesthetized Animals
This protocol describes the procedure for evaluating the effect of this compound on the QT interval in an in vivo animal model.
1. Animal Preparation:
- Anesthetize the animal (e.g., dog or rabbit) with an appropriate anesthetic agent.
- Insert subcutaneous needle electrodes to record a standard lead II electrocardiogram (ECG).
2. Drug Administration:
- Administer this compound intravenously, either as a bolus injection or a continuous infusion, at the desired dose.
- A vehicle-only control group should be included.
3. ECG Recording and Analysis:
- Continuously record the ECG before, during, and after drug administration.
- Measure the QT interval from the ECG recordings.
- Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's formula).[1]
- Compare the QTc values between the this compound-treated and control groups.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-induced Long QT Syndrome phenotype.
Experimental Workflow for In Vitro Studies
Caption: Workflow for patch-clamp analysis of this compound effects.
Experimental Workflow for Ex Vivo and In Vivo Studies
Caption: Workflow for ex vivo and in vivo studies with this compound.
References
- 1. Long QT Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revespcardiol.org [revespcardiol.org]
- 3. mdpi.com [mdpi.com]
- 4. Modeling the Hidden Pathways of IKs Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of long QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms underlying arrhythmogenesis in long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Isolating IKs Current Using HMR 1556
For Researchers, Scientists, and Drug Development Professionals
Introduction
The slowly activating delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential.[1] Its dysfunction is implicated in cardiac arrhythmias, making it a significant target for drug development. HMR 1556 is a potent and highly selective blocker of the IKs channel, making it an invaluable pharmacological tool for isolating and studying this specific current.[1][2] These application notes provide detailed protocols and essential data for utilizing this compound to effectively isolate the IKs current in electrophysiological studies. This compound, a chromanol derivative, offers superior potency and selectivity compared to other IKs blockers like chromanol 293B.[1][3]
Mechanism of Action
This compound selectively inhibits the IKs channel, which is formed by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. By blocking this channel, this compound allows for the pharmacological isolation of the IKs current from other overlapping ion currents present in cardiomyocytes. This specificity is critical for accurately characterizing the electrophysiological properties of IKs and for screening compounds that may modulate its activity.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different cardiac preparations.
| Parameter | Species/Cell Type | Value | Other Ion Channels Blocked (IC50) | Reference |
| IKs IC50 | Canine Ventricular Myocytes | 10.5 nM | IKr (12.6 µM), ICa,L (27.5 µM), Ito (33.9 µM) | [1][3] |
| Canine Ventricular Myocytes | 65 nM | - | [4] | |
| Guinea Pig Ventricular Myocytes | 34 nM | IKr, IK1 (Slight block at 10 µM), Ito (25% block at 10 µM), ICa,L (31% block at 10 µM) | [2][5] | |
| Human Atrial Myocytes | 6.8 nM | IKr, Ito, IKur, IK1 (Not affected up to 10 µM) | [6] | |
| Xenopus Oocytes (expressing human minK) | 120 nM | Herg, Kv1.5, Kv1.3, Kir2.1, HCN2 (Little to no block at 10 µM) | [5] |
Note: The high IC50 values for other ion channels demonstrate the excellent selectivity of this compound for the IKs current, with selectivity ratios often exceeding 1000-fold.[4][7]
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound: this compound ((3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide)[1]
-
Solvent: Prepare a high-concentration stock solution (e.g., 1-10 mM) in Dimethyl Sulfoxide (DMSO).[8]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to prevent repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular (bath) solution. Ensure the final DMSO concentration in the experimental chamber does not exceed a level that could affect ion channel function (typically ≤ 0.1%).[8]
Isolation of Cardiomyocytes
This protocol is a general guideline and may require optimization based on the specific species and heart region.
-
Ethical Approval: Ensure all animal procedures are approved by the relevant institutional animal care and use committee.
-
Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold, oxygenated Tyrode's solution.
-
Cannulation and Perfusion: Cannulate the aorta and perfuse the heart with a calcium-free Tyrode's solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: After enzymatic digestion, mince the ventricular or atrial tissue and gently triturate to release individual myocytes.
-
Storage: Store the isolated cells in a high-potassium storage solution at 4°C and use them within a few hours for optimal viability.
Whole-Cell Patch-Clamp Electrophysiology for IKs Isolation
This protocol describes the isolation of IKs current using this compound in isolated cardiomyocytes.
-
Cell Plating: Place a drop of the cell suspension in a recording chamber mounted on the stage of an inverted microscope and allow the myocytes to adhere to the bottom.
-
Superfusion: Continuously perfuse the chamber with an external solution at a constant flow rate.
-
Pipette Solution: Use a standard internal (pipette) solution containing potassium as the primary charge carrier.
-
Seal Formation: Approach a myocyte with a fire-polished glass micropipette and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Initial Recordings (Baseline):
-
To minimize the contribution of other currents, specific ion channel blockers can be added to the external solution (e.g., a calcium channel blocker like nifedipine and an IKr blocker like E-4031 or dofetilide).[3]
-
Apply a voltage-clamp protocol to elicit the IKs current. A typical protocol involves a depolarizing step from a holding potential of -40 mV to various test potentials (e.g., +30 mV) to activate the channel, followed by a repolarizing step (e.g., to 0 mV) to record the tail current.[3]
-
Record the total outward current under these baseline conditions.
-
-
Application of this compound:
-
Recording of IKs-Blocked Current:
-
Apply the same voltage-clamp protocol as in the baseline condition and record the remaining outward current.
-
-
IKs Current Isolation (Digital Subtraction):
-
The this compound-sensitive current, which represents the IKs current, is obtained by digitally subtracting the current recorded in the presence of this compound from the baseline current.
-
Visualizations
Signaling Pathway of IKs Channel Blockade
Caption: Mechanism of IKs current blockade by this compound.
Experimental Workflow for IKs Isolation
Caption: Workflow for isolating IKs current using this compound.
Conclusion
This compound is a powerful and selective tool for the pharmacological isolation of the IKs current. Its high potency and specificity make it superior to other available blockers, enabling researchers to conduct detailed investigations into the role of IKs in cardiac electrophysiology and to screen for novel drug candidates with greater accuracy. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in your research.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring HMR 1556 Effects on Monophasic Action Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the electrophysiological effects of HMR 1556, a selective blocker of the slow component of the delayed rectifier potassium current (IKs), on cardiac monophasic action potentials (MAPs). The protocols outlined below are based on established ex vivo models and are intended to assist in the preclinical assessment of this and similar compounds.
Introduction to this compound and Monophasic Action Potential
This compound is a potent and selective inhibitor of the IKs current, a crucial outward potassium current contributing to the repolarization of the cardiac action potential.[1][2] By blocking IKs, this compound can prolong the action potential duration (APD), a key mechanism of Class III antiarrhythmic drugs.[3][4] The delayed rectifier K+ current (IK) is composed of a rapid (IKr) and a slow (IKs) component, which are critical for normal cardiac repolarization.[5]
Monophasic action potential (MAP) recording is a valuable technique used to measure the time course of repolarization in the intact heart.[6][7] It provides a reliable measure of the local APD and can reveal important drug-induced changes in cardiac electrophysiology.[7][8] The MAP duration at 90% repolarization (MAPD90) is a standard parameter used to quantify the effects of pharmacological agents on APD.
Key Applications
-
Preclinical assessment of pro-arrhythmic risk: Evaluating the potential of this compound and other IKs blockers to induce arrhythmias, such as Torsades de Pointes (TdP), particularly in combination with other drugs that prolong the action potential.[5][9]
-
Pharmacodynamic studies: Characterizing the dose-dependent and rate-dependent effects of this compound on cardiac repolarization.[1][3]
-
Mechanism of action studies: Elucidating the role of the IKs current in cardiac repolarization and its interaction with other ion channels.[3][4]
Data Presentation
Table 1: Effects of this compound on Monophasic Action Potential Duration (MAPD90)
| Species | Preparation | This compound Concentration | Pacing Cycle Length (CL) / Frequency | Change in MAPD90 | Reference |
| Rabbit | Langendorff-perfused heart | 10-240 nM | 200-500 ms | No significant prolongation when administered alone.[3][4] | [3][4] |
| Rabbit | Langendorff-perfused heart | 100 nM (in the presence of 7.5 nM dofetilide) | 500 ms | Further prolongation of 17 ± 4 ms.[3][4] | [3][4] |
| Guinea Pig | Langendorff-perfused heart | 0.1 µM | Spontaneously beating | 3% prolongation.[1] | [1] |
| Guinea Pig | Langendorff-perfused heart | 1 µM | Spontaneously beating | 10% prolongation.[1] | [1] |
| Guinea Pig | Langendorff-perfused heart | 1 µM | 0.5 - 7 Hz | 19% - 27% prolongation.[1] | [1] |
| Guinea Pig | Langendorff-perfused heart | 1 µM (in the presence of 10 µM isoproterenol) | 0.5 Hz | 47% prolongation.[1] | [1] |
| Guinea Pig | Langendorff-perfused heart | 1 µM (in the presence of 10 µM isoproterenol) | 1 Hz | 35% prolongation.[1] | [1] |
| Guinea Pig | Langendorff-perfused heart | 1 µM (in the presence of 10 µM isoproterenol) | 7 Hz | 25% prolongation.[1] | [1] |
Table 2: IC50 Values of this compound for IKs and Other Cardiac Ion Channels
| Channel | Species | Preparation | IC50 | Reference |
| IKs | Guinea Pig | Ventricular myocytes | 34 nM | [1][3] |
| IKs | Canine | Ventricular myocytes | 10.5 nM | [2][10] |
| IKr | Canine | Ventricular myocytes | 12.6 µM | [2][10] |
| Ito | Canine | Ventricular myocytes | 33.9 µM | [2][10] |
| ICa,L | Canine | Ventricular myocytes | 27.5 µM | [2][10] |
| IK1 | Canine | Ventricular myocytes | Unaffected at high concentrations.[2][10] | [2][10] |
Experimental Protocols
Protocol 1: Monophasic Action Potential (MAP) Recording in Langendorff-Perfused Rabbit Hearts
This protocol describes the methodology for assessing the effects of this compound on MAPD90 in an isolated, perfused rabbit heart model.[3][4]
1. Heart Preparation and Perfusion:
- New Zealand White rabbits are anesthetized, and their hearts are rapidly excised.
- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
- Retrograde perfusion is initiated with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
2. MAP Recording:
- A contact MAP catheter is positioned against the epicardial or endocardial surface of the left ventricle to record stable MAP signals.[3][5]
- The heart is paced at various cycle lengths (e.g., 200-500 ms) using a bipolar pacing electrode.[3][4]
3. Drug Administration:
- After a stabilization period, baseline MAP recordings are obtained at each pacing cycle length.
- This compound is administered in increasing concentrations (e.g., 10 nM to 240 nM) via the perfusate.[3][4]
- For combination studies, a baseline is established with the first drug (e.g., dofetilide 7.5 nM) before the cumulative addition of this compound.[3][4]
4. Data Analysis:
- MAPD90 is measured from the MAP recordings at each concentration and cycle length.
- The change in MAPD90 from baseline is calculated to determine the effect of this compound.
- Concentration-response curves can be constructed to determine potency.
Protocol 2: Measurement of Ventricular Effective Refractory Period (VERP)
This protocol is typically performed in conjunction with MAP recordings to assess the effects of this compound on myocardial refractoriness.
1. Pacing Protocol:
- Following a train of 8 paced beats (S1) at a fixed cycle length, a premature stimulus (S2) is introduced.
- The S1-S2 coupling interval is progressively decreased until the S2 stimulus fails to elicit a ventricular response.
2. VERP Determination:
- The VERP is defined as the longest S1-S2 coupling interval that fails to capture the ventricle.
- VERP is measured at baseline and after the administration of this compound at various cycle lengths.[3][4]
Visualizations
Caption: Signaling pathway of this compound action on the IKs channel.
Caption: Experimental workflow for MAP recording with this compound.
Caption: Logical relationship of this compound's effects.
References
- 1. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msbt.nat.fau.de [msbt.nat.fau.de]
- 7. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msbt.nat.fau.de [msbt.nat.fau.de]
- 9. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
HMR 1556 solubility and preparation for in vivo studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HMR 1556. Find troubleshooting guides and frequently asked questions (FAQs) to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs)[1][2][3]. This current plays a significant role in the repolarization of the cardiac action potential[2]. Its high selectivity makes it a valuable tool for studying the specific role of IKs in cardiac electrophysiology[1].
Q2: I am observing precipitation when preparing my this compound solution for in vivo administration. What can I do?
A2: If you observe precipitation or phase separation during the preparation of your this compound formulation, applying heat and/or sonication can help in its dissolution. For some formulations, ultrasonic treatment is explicitly recommended to achieve a suspended solution[4].
Q3: What are the recommended starting doses for in vivo studies in animal models?
A3: In conscious dogs, oral doses of 3, 10, or 30 mg/kg have been used, which resulted in dose-dependent QT prolongation[5]. The maximal plasma concentration measured after a 30 mg/kg oral dose was 2.68±0.55 μmol/L[5]. It is always recommended to perform dose-response studies in your specific animal model to determine the optimal dose for your experimental endpoint.
Q4: Are there any known off-target effects of this compound?
A4: this compound exhibits high selectivity for IKs channels. However, at higher concentrations, it can inhibit other cardiac ion channels. For instance, in canine left ventricular myocytes, the IC50 values for inhibiting Ito, ICa,L, and IKr were found to be 33.9 μM, 27.5 μM, and 12.6 μM, respectively[2][4]. The inward rectifier current (IK1) was unaffected at concentrations up to 50 μM[1][5]. In human atrial myocytes, Ito, IKur, and IK1 were not significantly affected at concentrations up to 10 micromol/l[3].
Q5: What are the potential side effects of this compound administration?
A5: As an IKs channel blocker, this compound can potentiate arrhythmias induced by other agents. Additionally, since IKs channels are also expressed in the inner ear, this compound has been shown to have ototoxic side-effects in cats, leading to a hearing impairment that showed a tendency for recovery[6].
Solubility and Formulation Data
For successful in vivo studies, proper solubilization and formulation of this compound are critical. The following tables summarize key solubility data and formulation protocols.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 41.14 | 100 |
Table 1: Solubility of this compound in DMSO. Data is based on a molecular weight of 411.44 g/mol . Batch-specific molecular weights may vary.
| Protocol | Solvents | Solubility | Resulting Solution | Special Instructions |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.08 mM) | Suspended solution | Requires ultrasonic treatment. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.08 mM) | Suspended solution | Requires ultrasonic treatment. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.08 mM) | Clear solution | - |
| 4 | 0.5% Hydroxyethylcellulose | - | Suspension | Used for oral administration in conscious dogs. |
Table 2: In Vivo Formulation Protocols for this compound.[4][5]
Experimental Protocols
Below are detailed methodologies for preparing this compound for in vivo administration.
Protocol 1: Preparation of this compound in a Multi-Component Vehicle
This protocol is suitable for achieving a suspended solution for administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by adding each solvent one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound to the vehicle to achieve a final concentration of 2.5 mg/mL.
-
To aid dissolution and create a uniform suspension, treat the solution in an ultrasonic bath.
Protocol 2: Oral Administration in Conscious Dogs
This protocol describes the preparation of this compound for oral administration.
Materials:
-
This compound
-
0.5% Hydroxyethylcellulose solution or Gelatin capsules
Procedure:
-
For suspension, weigh the desired dose of this compound and suspend it in a 0.5% hydroxyethylcellulose solution.
-
Alternatively, for solid dosing, pack the weighed this compound into gelatin capsules.
-
Administer the suspension or capsule orally to the animals. It has been reported that animals were fasted overnight prior to administration[5].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preparation.
Caption: Mechanism of action of this compound as a selective IKs channel blocker.
Caption: Experimental workflow for preparing this compound for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Ototoxic side-effects of the I(Ks)-channel blocker HMR1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing HMR 1556 adsorption to labware
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the adsorption of the potent IKs channel blocker, HMR 1556, to laboratory ware. Adsorption can lead to significant loss of compound and inaccurate experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate this issue.
Understanding the Problem: The Adhesion of this compound to Labware
This compound is a chromanol derivative with a predicted LogP of approximately 3.5, indicating a significant degree of lipophilicity. This hydrophobicity is a primary driver of its tendency to adsorb to the surfaces of common laboratory plastics, such as polystyrene and polypropylene, as well as glass. Non-specific binding is primarily governed by hydrophobic and ionic interactions between the compound and the labware surface.
Key Physicochemical Properties of this compound:
| Property | Value | Implication for Adsorption |
| Molecular Weight | 411.44 g/mol | Less influential than other factors, but can play a role in surface interactions. |
| Predicted LogP | ~3.5 | High hydrophobicity, leading to strong adsorption to nonpolar plastic surfaces. |
| Predicted pKa | Acidic: ~10.5, Basic: ~-2.8 | At physiological pH, this compound is expected to be neutral, minimizing ionic interactions as a primary cause of adsorption. |
| Solubility | Soluble in DMSO | The use of DMSO as a solvent can influence the compound's interaction with labware surfaces. |
Troubleshooting Guide: Loss of this compound in Your Experiment
If you suspect that the adsorption of this compound is affecting your experimental results, consult the following troubleshooting guide.
Symptom: Inconsistent or lower-than-expected compound activity or concentration.
Caption: Troubleshooting workflow for this compound adsorption.
Frequently Asked Questions (FAQs)
Q1: To which types of labware is this compound most likely to adsorb?
A1: Due to its hydrophobic nature, this compound has a high propensity to adsorb to untreated polystyrene surfaces.[1][2] Adsorption to polypropylene and glass can also occur, though often to a lesser extent than with polystyrene.[1][3]
Q2: How can I minimize the adsorption of this compound to my labware?
A2: Several methods can be effective:
-
Use low-adsorption labware: Commercially available plastics with modified surfaces are designed to minimize the binding of hydrophobic molecules.
-
Coat the labware: Pre-coating with a blocking agent like Bovine Serum Albumin (BSA) can passivate the surface.[4][5]
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Add a surfactant to your solutions: Including a non-ionic surfactant such as Tween-20 in your buffers can help prevent the compound from interacting with the labware surface.[6][7]
-
Silanize glassware: Treating glass surfaces with a silanizing agent creates a hydrophobic barrier, which can paradoxically reduce the adsorption of certain hydrophobic compounds by preventing strong interactions with the glass itself.
Q3: What concentration of BSA should I use for coating?
A3: A concentration of 1 mg/mL (0.1% w/v) BSA in a suitable buffer (e.g., PBS) is often effective for coating plasticware.[4][5] Higher concentrations (up to 10 mg/mL or 1%) can also be used.[4]
Q4: What concentration of Tween-20 is recommended?
A4: A low concentration of Tween-20, typically between 0.05% and 0.1% (v/v) in your experimental buffer, is usually sufficient to prevent non-specific binding without interfering with many biological assays.[6]
Q5: Will DMSO in my stock solution affect adsorption?
A5: Yes, DMSO is a polar aprotic solvent that can influence the interaction of this compound with surfaces. While it helps to keep the compound in solution, upon dilution into aqueous buffers, the hydrophobic nature of this compound will still dominate, leading to adsorption.
Experimental Protocols
Protocol 1: Coating Labware with Bovine Serum Albumin (BSA)
This protocol describes how to coat plastic labware (e.g., microplates, tubes) with BSA to block non-specific binding sites.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be coated (e.g., polystyrene or polypropylene microplate)
-
Sterile, purified water
Procedure:
-
Prepare a 1 mg/mL (0.1% w/v) BSA solution in PBS. For a 100 mL solution, dissolve 100 mg of BSA in 100 mL of PBS.
-
Filter the BSA solution through a 0.22 µm sterile filter to remove any aggregates.
-
Add the BSA solution to the labware, ensuring all surfaces that will come into contact with the this compound solution are covered. For a 96-well plate, add 200-300 µL per well.
-
Incubate for at least 30 minutes at room temperature. For more complete blocking, incubation can be extended to 2 hours or overnight at 4°C.[4][8]
-
Aspirate the BSA solution from the labware.
-
Wash the labware three times with sterile, purified water or PBS to remove any loosely bound BSA.
-
The labware is now coated and ready for use. It is best to use it immediately.
Protocol 2: Using Tween-20 as a Blocking Additive
This protocol describes the addition of Tween-20 to experimental buffers to prevent the adsorption of this compound.
Materials:
-
Tween-20 (Polysorbate 20)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
Procedure:
-
Prepare a 10% (v/v) stock solution of Tween-20 in sterile, purified water for easier handling.
-
Add the Tween-20 stock solution to your final experimental buffer to achieve a final concentration of 0.05% to 0.1% (v/v).
-
For a 100 mL final volume at 0.05%, add 500 µL of the 10% Tween-20 stock solution.
-
For a 100 mL final volume at 0.1%, add 1 mL of the 10% Tween-20 stock solution.
-
-
Mix the buffer thoroughly.
-
Use this buffer for all subsequent dilutions and experimental steps involving this compound.
Protocol 3: Silanization of Glassware
This protocol provides a general procedure for silanizing glassware to create a hydrophobic surface. Caution: Silanizing agents are reactive and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
Silanizing agent (e.g., Dichlorodimethylsilane)
-
Anhydrous solvent (e.g., toluene or heptane)
-
Cleaning solution (e.g., chromic acid or a suitable laboratory detergent)
-
Oven
Procedure:
-
Thoroughly clean the glassware with a cleaning solution to remove any organic residues.
-
Rinse the glassware extensively with purified water, followed by a final rinse with ethanol or acetone to facilitate drying.
-
Dry the glassware completely in an oven at 100-120°C for at least one hour. It is critical that the glass is free of any moisture.
-
In a fume hood, prepare a 2-5% (v/v) solution of the silanizing agent in an anhydrous solvent.
-
Immerse the dry glassware in the silanizing solution for 5-10 minutes. Alternatively, the solution can be used to rinse the inner surfaces of the glassware.
-
Remove the glassware from the solution and rinse it with the anhydrous solvent to remove excess silanizing agent.
-
Rinse the glassware with methanol or ethanol to remove any remaining reactants.
-
Dry the glassware in an oven at 100°C for 10-15 minutes to cure the silane layer.
-
The silanized glassware is now ready for use.
Comparative Effectiveness of Labware and Treatments
The following table summarizes the expected relative adsorption of this compound to different labware materials and the effectiveness of common preventative treatments.
| Labware Material | Treatment | Expected this compound Adsorption |
| Polystyrene | None | High |
| BSA Coating (0.1%) | Low | |
| Buffer with 0.05% Tween-20 | Low | |
| Polypropylene | None | Moderate |
| BSA Coating (0.1%) | Low | |
| Buffer with 0.05% Tween-20 | Low | |
| Glass | None | Moderate |
| Silanization | Low | |
| Low-Adsorption Plastic | None | Very Low |
Logical Diagram for Selecting a Prevention Strategy
Caption: Decision tree for selecting an appropriate prevention method.
References
- 1. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m2sci.com [m2sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
off-target effects of HMR 1556 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of HMR 1556, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cardiac action potential duration that cannot be solely attributed to IKs blockade. Could high concentrations of this compound be affecting other channels?
A1: Yes, at concentrations significantly higher than the IC50 for IKs (which is in the nanomolar range), this compound can exhibit off-target effects on other cardiac ion channels. Notably, at micromolar concentrations, this compound has been shown to inhibit the rapid delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and the L-type calcium current (ICa,L)[1][2][3]. Inhibition of these channels can lead to complex changes in the action potential morphology and duration.
Q2: Our lab is using this compound in non-cardiac cells and observing unexpected physiological effects. What are the known non-cardiac off-target effects?
A2: A significant non-cardiac off-target effect of this compound is ototoxicity. The IKs channel, the primary target of this compound, is expressed in the stria vascularis of the inner ear and is crucial for maintaining the endocochlear potential required for normal hearing. Blockade of these channels by this compound has been shown to cause a dose-dependent, reversible hearing impairment[4][5]. Therefore, if your experiments involve auditory systems or cells with IKs expression, this potential off-target effect should be considered.
Q3: We are trying to design an experiment to isolate the effects of this compound on IKs. What concentration range is recommended to maintain selectivity?
A3: To ensure high selectivity for the IKs channel, it is recommended to use this compound at concentrations as close to its IC50 for IKs as possible, and generally not exceeding the low nanomolar range. The IC50 for this compound on IKs is reported to be between 6.8 nM and 34 nM in various cardiac preparations[4]. Off-target effects on channels like IKr and ICa,L are typically observed at concentrations in the micromolar range, representing a selectivity window of several hundred-fold[1][2][3].
Q4: What is the mechanism of action of this compound on the IKs channel, and does it differ for its off-target interactions?
A4: this compound acts as a potent and selective blocker of the IKs channel, which is formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins. It is understood to be an open-channel blocker[6]. The detailed mechanism of its interaction with off-target channels is less characterized but is presumed to involve direct channel block. The significantly lower affinity for these off-target channels suggests that the binding site or the interaction is not as favorable as with the IKs channel complex.
Q5: Are there any known effects of this compound on sodium channels?
A5: The available literature focuses primarily on the effects of this compound on potassium and calcium channels. Studies have shown that even at high concentrations, this compound does not significantly affect the inward rectifier potassium current (IK1) and other potassium channels like IKur and Kv1.3[4]. While a comprehensive screen against all sodium channel subtypes may not be publicly available, the primary off-target concerns at high concentrations are related to IKr, Ito, and ICa,L.
Data Presentation
Table 1: On-Target and Off-Target Potency of this compound
| Target Ion Channel | Current | Species/Cell Type | IC50 / % Inhibition | Reference |
| On-Target | ||||
| KCNQ1/KCNE1 | IKs | Guinea Pig Atrial Myocytes | 6.8 nM | [4] |
| KCNQ1/KCNE1 | IKs | Canine Ventricular Myocytes | 10.5 nM | [1][2][3] |
| KCNQ1/KCNE1 | IKs | Guinea Pig Ventricular Myocytes | 34 nM | |
| minK | IKs | Xenopus Oocytes | 120 nM | |
| Off-Target | ||||
| hERG (KCNH2) | IKr | Canine Ventricular Myocytes | 12.6 µM | [1][2][3] |
| Kv4.3/KChIP2 | Ito | Canine Ventricular Myocytes | 33.9 µM | [1][2][3] |
| CaV1.2 | ICa,L | Canine Ventricular Myocytes | 27.5 µM | [1][2][3] |
| - | ICa,L | Guinea Pig Cardiomyocytes | 31% inhibition at 10 µM | |
| Kv1.5 | IKur | Human Atrial Myocytes | Not significantly affected up to 10 µM | [4] |
| Kir2.x | IK1 | Canine Ventricular Myocytes | Unaffected | [1][2][3] |
| Kir2.x | IK1 | Human Atrial Myocytes | Not significantly affected up to 10 µM | [4] |
| Kv1.3 | - | Xenopus Oocytes | Little to no block at 10 µM | |
| Kir2.1 | - | Xenopus Oocytes | Little to no block at 10 µM | |
| HCN2 | - | Xenopus Oocytes | Little to no block at 10 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
This protocol provides a general framework for assessing the effects of this compound on various cardiac ion currents using the whole-cell patch-clamp technique. Specific voltage protocols and solutions should be optimized for the ion channel of interest and the expression system.
1. Cell Preparation:
-
Isolate single cardiac myocytes from the desired species and cardiac region (e.g., guinea pig ventricles, human atria) using enzymatic dissociation.
-
Alternatively, use a stable cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).
-
Plate cells on glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (Tyrode's Buffer, for general use): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette (Internal) Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Pharmacological Blockers: To isolate the current of interest, use specific channel blockers for other currents (e.g., nifedipine for ICa,L, E-4031 for IKr when studying IKs).
3. Recording Procedure:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before recording.
4. Voltage-Clamp Protocols:
-
To Elicit IKs: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -40 mV to record the tail current.
-
To Elicit IKr: From a holding potential of -80 mV, depolarize to +20 mV for 1 second, then repolarize to -50 mV to record the characteristic rapidly decaying tail current.
-
To Elicit Ito: From a holding potential of -80 mV, apply a brief depolarizing step to +40 mV for 300 ms.
-
To Elicit ICa,L: From a holding potential of -40 mV (to inactivate sodium channels), apply a depolarizing step to 0 mV for 200 ms.
5. Data Acquisition and Analysis:
-
Record membrane currents using a patch-clamp amplifier and digitizer.
-
Acquire and analyze data using appropriate software (e.g., pCLAMP).
-
To determine the IC50 of this compound, apply increasing concentrations of the compound and measure the percentage of current inhibition at each concentration. Fit the concentration-response data to a Hill equation.
Visualizations
Caption: Concentration-dependent selectivity of this compound for its on-target and off-target ion channels.
Caption: Potential downstream signaling consequences of off-target L-type Ca2+ channel blockade by this compound.
Caption: Inferred signaling impact of off-target transient outward K+ current (Ito) inhibition by this compound.
Caption: Simplified pathway illustrating the proposed mechanism of this compound-induced ototoxicity.
References
- 1. Cardiac transient outward potassium current - Wikipedia [en.wikipedia.org]
- 2. Transient outward potassium current, ‘Ito’, phenotypes in the mammalian left ventricle: underlying molecular, cellular and biophysical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ototoxic side-effects of the I(Ks)-channel blocker HMR1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HMR 1556 Concentration to Avoid IKr Block
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of HMR 1556, a potent and selective IKs channel blocker. The primary focus is to achieve selective IKs inhibition while avoiding off-target effects, particularly the block of the IKr channel.
Quick Reference: this compound Selectivity Profile
The following tables summarize the inhibitory concentrations (IC50) of this compound on various cardiac ion channels, highlighting its selectivity for IKs.
Table 1: this compound IC50 Values for IKs and IKr Channels
| Species/Cell Type | IKs IC50 | IKr IC50 | Fold Selectivity (IKr/IKs) | Reference |
| Canine Ventricular Myocytes | 10.5 nM | 12.6 µM | ~1200 | [1][2] |
| Guinea Pig Atrial Myocytes | 6.8 nM | > 10 µM | > 1470 | [3] |
| Guinea Pig Ventricular Myocytes | 34 nM | > 10 µM | > 294 | [4] |
| Zebrafish (KCNQ1+KCNE1) | 1.5 µM | - | - | [5] |
| Zebrafish (KCNQ1) | 0.1 µM | - | - | [5] |
Table 2: this compound IC50 Values for Other Cardiac Ion Channels in Canine Ventricular Myocytes
| Ion Channel | IC50 | Reference |
| Ito (transient outward current) | 33.9 µM | [1][2] |
| ICa,L (L-type calcium current) | 27.5 µM | [1][2] |
| IK1 (inward rectifier potassium current) | Unaffected | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected IKr block or prolonged QT interval at low this compound concentrations.
-
Possible Cause: Inaccurate drug concentration, or the experimental model has a heightened sensitivity to IKr blockade.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare fresh stock solutions of this compound. The compound is typically dissolved in DMSO. Ensure complete dissolution.
-
Concentration-Response Curve: Perform a detailed concentration-response curve for both IKs and IKr in your specific cell type or model system to determine the precise therapeutic window.
-
Positive Control: Use a known selective IKr blocker (e.g., E-4031) as a positive control to validate your IKr measurement assay.[6]
-
Consider Species Differences: Be aware that the selectivity of this compound can vary between species.[7] Refer to the literature for data on your specific model.
-
Issue 2: Incomplete IKs block at expected effective concentrations.
-
Possible Cause: Drug degradation, issues with the vehicle, or altered channel expression in the experimental model.
-
Troubleshooting Steps:
-
Fresh Drug Aliquots: Use fresh aliquots of this compound for each experiment to avoid degradation.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) in your experimental solution is consistent across all conditions and does not exceed a level that affects ion channel function (typically <0.1%).
-
Channel Expression: If using a heterologous expression system, verify the expression and proper assembly of the KCNQ1 and KCNE1 subunits that form the IKs channel.[5]
-
Issue 3: Difficulty in pharmacologically isolating IKs from IKr currents.
-
Possible Cause: Overlapping biophysical properties of the currents in the specific cell type.
-
Troubleshooting Steps:
-
Specific Voltage Protocols: Utilize voltage clamp protocols designed to differentiate between IKs and IKr based on their distinct activation and deactivation kinetics. IKr activates at more negative potentials than IKs.[1]
-
Pharmacological Subtraction:
-
To isolate IKs, first block IKr with a highly selective blocker like E-4031. The remaining current that is sensitive to this compound is IKs.[8]
-
Conversely, to confirm the lack of IKr block by this compound, apply this compound first and then a potent IKr blocker. The IKr blocker should still produce its expected effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound to selectively block IKs?
A1: Based on published IC50 values, a starting concentration in the range of 10-100 nM should provide significant IKs block with a high degree of selectivity over IKr in most mammalian systems.[1][3][4] However, it is crucial to perform a concentration-response curve in your specific experimental model to determine the optimal concentration.
Q2: What is the best vehicle for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the experimental medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced effects on ion channel activity.
Q3: How can I be certain that the effects I am observing are due to IKs block and not off-target effects?
A3: To confirm the specificity of this compound in your experiments, consider the following:
-
Concentration Range: Ensure you are using a concentration that is well below the IC50 for IKr and other channels (see Tables 1 and 2).
-
Pharmacological Controls: Use other selective IKs blockers (if available) to see if they replicate the effects of this compound.
-
Rescue Experiments: In some systems, it may be possible to "rescue" the phenotype induced by this compound by using a substance that activates IKs.
Q4: Are there any known species-specific differences in the potency of this compound?
A4: Yes, the potency of this compound can vary between species. For example, the IC50 for IKs is lower in guinea pig atrial myocytes (6.8 nM) compared to guinea pig ventricular myocytes (34 nM).[3][4] It is always recommended to consult the literature for data relevant to your model organism.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Protocol for Measuring IKs in Ventricular Myocytes
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH. To block IKr, include a selective blocker such as 1-5 µM E-4031. To block ICa,L, include a calcium channel blocker like 5 µM nifedipine.[8]
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a depolarizing step to +60 mV for 5 seconds to fully activate IKs.
-
Repolarize the membrane to -20 mV to record the IKs tail current.[1]
-
The this compound-sensitive current is determined by subtracting the current recorded in the presence of the drug from the control current.
-
Protocol 2: Whole-Cell Voltage-Clamp Protocol for Assessing IKr (hERG) Block
-
Cell Preparation: Use cells expressing hERG channels (e.g., HEK293 cells or isolated cardiomyocytes).
-
Solutions:
-
External Solution (in mM): As described for the IKs protocol, but without the IKr blocker.
-
Internal (Pipette) Solution (in mM): As described for the IKs protocol.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to record the characteristic large tail current of IKr as the channels recover from inactivation before deactivating.
-
The degree of IKr block is quantified by the reduction in the peak tail current amplitude in the presence of this compound.
-
Visualizations
Caption: Selectivity of this compound for cardiac ion channels.
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of IKs block by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evidence for two components of delayed rectifier K+ current in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. researchgate.net [researchgate.net]
troubleshooting unexpected results in HMR 1556 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HMR 1556.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs)[1][2][3][4]. This current is crucial for the repolarization phase of the cardiac action potential[1][4]. By inhibiting the KCNQ1/KCNE1 channel complex that underlies IKs, this compound prolongs the action potential duration (APD).
Q2: How selective is this compound for the IKs channel?
This compound exhibits high selectivity for IKs channels over other cardiac ion channels at nanomolar concentrations[1][3]. However, at micromolar concentrations, it can exhibit off-target effects on other channels, including the rapidly activating delayed rectifier potassium current (IKr), the transient outward potassium current (Ito), and L-type calcium channels (ICa,L)[1][4][5]. The inward rectifier potassium current (IK1) appears to be unaffected[1][2][4].
Troubleshooting Guide
Issue 1: No observable effect of this compound on action potential duration (APD).
-
Possible Cause 1: Low baseline IKs activity. In some species or cell types, the contribution of IKs to repolarization at baseline may be minimal. For instance, in rabbit ventricles, this compound alone may not significantly prolong APD unless IKr is also blocked[6].
-
Troubleshooting Steps:
-
Increase IKs activation: Co-administer a β-adrenergic agonist like isoproterenol to enhance IKs activity. The effect of this compound on APD prolongation is more pronounced in the presence of isoproterenol[5][7].
-
Pharmacological challenge: Inhibit other repolarizing currents, such as IKr (e.g., with dofetilide or E-4031), to unmask the contribution of IKs and the effect of this compound[6][8].
-
Verify compound integrity: Ensure the this compound stock solution is properly prepared and has not degraded. Refer to the manufacturer's guidelines for storage and handling[3].
-
Issue 2: this compound induces arrhythmias or Torsades de Pointes (TdP).
-
Possible Cause 1: Excessive APD prolongation. While this compound is expected to prolong APD, excessive prolongation can create a substrate for early afterdepolarizations (EADs) and TdP, especially when combined with other APD-prolonging agents[9][10].
-
Possible Cause 2: Increased dispersion of repolarization. this compound can increase the spatial and temporal differences in repolarization across the ventricular wall, which is a known pro-arrhythmic factor[9][10].
-
Troubleshooting Steps:
-
Reduce this compound concentration: Perform a dose-response study to identify the optimal concentration that prolongs APD without inducing arrhythmias.
-
Avoid co-administration with other QT-prolonging drugs: Be cautious when combining this compound with other drugs known to prolong the QT interval or block other potassium channels.
-
Monitor beat-to-beat variability: Assess the beat-to-beat variability of APD as an indicator of repolarization instability[9]. An increase in this variability may signal an increased risk of arrhythmias.
-
Issue 3: Unexpected off-target effects are observed.
-
Possible Cause: High concentration of this compound. Off-target effects on IKr, Ito, and ICa,L are more likely to occur at higher, micromolar concentrations of this compound[1][4][5].
-
Troubleshooting Steps:
-
Review the literature for species- and tissue-specific IC50 values. The potency of this compound can vary between species and cell types.
-
Perform a concentration-response curve: Determine the IC50 for IKs inhibition in your specific experimental model and use concentrations at or near this value to maximize selectivity.
-
Use specific blockers for other channels: To isolate the effect of IKs blockade, consider using specific inhibitors for other channels that may be affected at higher this compound concentrations.
-
Quantitative Data Summary
Table 1: this compound IC50 Values for IKs Inhibition
| Species/Cell Type | IC50 (nM) | Reference |
| Canine Ventricular Myocytes | 10.5 | [1][4] |
| Guinea Pig Atrial Myocytes | 6.8 | [2] |
| Guinea Pig Ventricular Myocytes | 34 | [3][5] |
| Xenopus Oocytes (expressing human minK) | 120 | [5][7] |
Table 2: this compound IC50 Values for Off-Target Ion Channels
| Ion Channel | Species/Cell Type | IC50 (µM) | Reference |
| IKr | Canine Ventricular Myocytes | 12.6 | [1][4] |
| Ito | Canine Ventricular Myocytes | 33.9 | [1][4] |
| ICa,L | Canine Ventricular Myocytes | 27.5 | [1][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ionic currents from isolated cardiac myocytes.
-
Cell Isolation: Isolate single ventricular or atrial myocytes from the desired species using enzymatic dissociation.
-
Pipette Solution (Internal): For recording potassium currents, the pipette solution may contain (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, adjusted to pH 7.2 with KOH.
-
External Solution (Bath): The standard Tyrode's solution may contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply specific voltage-clamp protocols to elicit the desired current (e.g., for IKs, a long depolarizing pulse followed by a repolarizing step to measure the tail current).
-
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate before recording.
Langendorff-Perfused Heart
This protocol is for studying the effects of this compound on the intact heart.
-
Heart Isolation: Excise the heart from an anesthetized animal and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated Krebs-Henseleit solution.
-
Electrogram Recording: Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Monophasic Action Potential (MAP) Recording: Use a MAP catheter to record action potentials from the endocardial or epicardial surface.
-
Drug Administration: Infuse this compound into the perfusate at the desired concentration.
-
Data Analysis: Measure changes in APD at 90% repolarization (APD90), QT interval, and the incidence of arrhythmias.
Visualizations
Caption: Mechanism of action of this compound on the IKs channel.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
HMR 1556 Technical Support Center: Stability and Handling in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of HMR 1556 in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or higher stock solution can be prepared. Store the stock solution at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single-use experiments.
Q2: What is the recommended solvent for making working solutions of this compound?
A2: The initial stock solution of this compound should be prepared in DMSO. For experimental use, this stock solution is then diluted to the final working concentration in the desired aqueous experimental buffer, such as Tyrode's or Krebs solution.[2][3] The final concentration of DMSO in the experimental buffer should be kept low (typically below 0.1%) to avoid solvent effects on the biological preparation.[2]
Q3: Is there any data on the stability of this compound in aqueous experimental buffers?
Q4: What are the typical compositions of experimental buffers used with this compound?
A4: this compound is frequently used in standard physiological buffers for electrophysiology experiments. The compositions of two commonly used buffers are provided in the tables below.
Data Presentation: Experimental Buffer Compositions
Table 1: Composition of Tyrode's Solution [3]
| Component | Concentration (mM) |
| NaCl | 130 |
| NaHCO₃ | 24.2 |
| NaH₂PO₄·H₂O | 1.2 |
| MgCl₂·6H₂O | 0.6 |
| KCl | 5.6 |
| CaCl₂ | 2.2 |
| Dextrose | 12 |
| pH | **7.40 ± 0.05 (gassed with 95% O₂ / 5% CO₂) ** |
Table 2: Composition of Krebs Buffer (Calcium-Free for Myocyte Isolation) [2]
| Component | Concentration (mM) |
| Proprietary composition, but typically contains NaCl, KCl, KH₂PO₄, MgSO₄, NaHCO₃, and glucose. | - |
| Supplemented with 0.1% Bovine Serum Albumin (BSA) | - |
| Gassed with 95% O₂ / 5% CO₂ | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. | |
| Apparent loss of drug potency | Instability of this compound at the experimental temperature or pH. | If experiments are conducted over a long duration, consider replacing the experimental solution with a freshly prepared one at regular intervals. If possible, conduct pilot studies to assess the stability of this compound under your specific conditions. |
| Adsorption of the compound to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Consider the use of silanized glassware for storing solutions. | |
| Precipitation of this compound in the aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of DMSO is sufficient to maintain solubility, but still biologically compatible (typically <0.1%). Prepare the working solution by adding the DMSO stock to the aqueous buffer with vigorous mixing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for a typical electrophysiology experiment.
Caption: Workflow for this compound solution preparation.
Protocol 2: General Troubleshooting Logic for Inconsistent this compound Activity
This diagram illustrates a logical approach to troubleshooting inconsistent experimental results when using this compound.
Caption: Troubleshooting inconsistent this compound activity.
Signaling Pathway
This compound is a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs).[4][5][6] This current is crucial for the repolarization phase of the cardiac action potential. The IKs channel is formed by the co-assembly of the α-subunit KCNQ1 and the β-subunit KCNE1.
Caption: Mechanism of action of this compound.
References
- 1. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
managing HMR 1556 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMR 1556, focusing on the management of its precipitation in aqueous solutions during experiments.
Troubleshooting Guide: Managing this compound Precipitation
Precipitation of this compound in your aqueous experimental solutions can lead to inaccurate concentration and unreliable results. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem 1: Precipitate forms immediately upon dilution of DMSO stock solution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound has low aqueous solubility. Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit. It is advisable to perform a solubility test with your specific buffer system. |
| High Final DMSO Concentration | While DMSO is used for the stock solution, a high final concentration in the aqueous buffer can alter the solution properties and cause precipitation. Aim to keep the final DMSO concentration below 0.1%.[1] |
| Rapid Temperature Change | A significant temperature difference between the this compound stock solution (often at room temperature or warmer) and the cold aqueous buffer can cause the compound to crash out of solution. Allow both the stock solution and the buffer to equilibrate to the same temperature before mixing. |
| Incorrect Mixing Technique | Adding the aqueous buffer directly to the small volume of DMSO stock can cause localized high concentrations and precipitation. Instead, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. |
Problem 2: Solution is initially clear but precipitate forms over time.
| Potential Cause | Recommended Solution |
| Solution Instability | This compound may not be stable in your specific aqueous buffer over long periods. Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Temperature Fluctuations | Storing the diluted solution at a lower temperature than at which it was prepared can lead to precipitation. If short-term storage is necessary, maintain the solution at a constant temperature. |
| pH Shift | Changes in the pH of the buffer during the experiment can affect the solubility of this compound. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout your experiment. |
| Evaporation | Evaporation of the solvent from your experimental setup can increase the concentration of this compound, leading to precipitation. Use appropriate measures to minimize evaporation, such as sealed plates or flasks. |
Problem 3: Inconsistent results that may be due to undetected microprecipitation.
| Potential Cause | Recommended Solution |
| Microprecipitates | Not all precipitation is visible to the naked eye. The formation of microprecipitates can significantly lower the effective concentration of this compound in your solution. |
| After preparing the final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. This will remove any potential microprecipitates. | |
| Visually inspect the solution against a dark background with a focused light source to detect any slight turbidity or Tyndall effect, which can indicate the presence of suspended particles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to at least 41.14 mg/mL (100 mM).
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: Can I use other solvents besides DMSO for the stock solution?
A3: While DMSO is the most commonly reported solvent, some studies have used a combination of solvents for specific applications. For instance, one study prepared a stock solution in a mixture of DMSO, polyethylene glycol 400 (PEG-400), and saline. However, for most in vitro experiments, a DMSO stock is standard. If you need to use an alternative solvent system, it is crucial to perform thorough validation to ensure the solubility and stability of this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective blocker of the slow delayed rectifier potassium current (IKs).[2][3] This current is crucial for the repolarization phase of the cardiac action potential.
Q5: Is this compound selective for the IKs channel?
A5: Yes, this compound is highly selective for the IKs channel. It inhibits other cardiac ion channels, such as IKr, Ito, and L-type Ca2+ channels, but only at much higher concentrations.[2][3]
Data Presentation
Table 1: Selectivity of this compound for Different Ion Channels
| Ion Channel | Species | IC50 | Reference |
| IKs | Canine Ventricular Myocytes | 10.5 nM | [2] |
| IKs | Guinea Pig Ventricular Myocytes | 34 nM | [3] |
| IKr | Canine Ventricular Myocytes | 12.6 µM | [2] |
| Ito | Canine Ventricular Myocytes | 33.9 µM | [2] |
| L-type Ca2+ | Canine Ventricular Myocytes | 27.5 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Dilution in Aqueous Buffer
-
Temperature Equilibration: Allow the this compound DMSO stock solution aliquot and the desired aqueous buffer (e.g., cell culture medium, physiological saline) to equilibrate to room temperature.
-
Buffer Preparation: Place the required volume of the aqueous buffer in a sterile tube.
-
Dilution: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Final Mixing: Continue to vortex or stir the solution for another 30-60 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working dilution immediately in your experiment to avoid potential precipitation or degradation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Role of this compound in the cardiac action potential.
References
Technical Support Center: Accounting for HMR 1556's Effects on L-type Calcium Channels
This technical support center provides researchers, scientists, and drug development professionals with guidance on using HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). A primary focus is to address its potential off-target effects on L-type calcium channels (ICa,L) to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a chromanol derivative that acts as a potent and selective blocker of the slowly activating delayed rectifier potassium current, IKs.[1] This current is crucial for the repolarization phase of the cardiac action potential.
Q2: Does this compound affect L-type calcium channels?
Yes, at higher concentrations, this compound can inhibit L-type calcium channels (ICa,L). While it is highly selective for IKs at nanomolar concentrations, micromolar concentrations are required to see significant inhibition of L-type calcium channels.[1][2]
Q3: What is the reported IC50 of this compound for L-type calcium channels?
The IC50 for this compound inhibition of L-type calcium channels has been reported to be approximately 27.5 µM in canine ventricular myocytes.[1] In guinea pig cardiomyocytes, 10 µM of this compound has been shown to block L-type calcium channels by 31%.[2]
Q4: At what concentration should I use this compound to selectively block IKs without affecting L-type calcium channels?
To ensure selectivity for IKs and avoid significant effects on L-type calcium channels, it is recommended to use this compound in the low nanomolar range. The IC50 for IKs block is reported to be around 10.5 nM in canine ventricular myocytes and 34 nM in guinea pig ventricular myocytes.[1][2] Using concentrations well below 1 µM should minimize off-target effects on L-type calcium channels.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to its effects on L-type calcium channels.
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in calcium transient amplitude or ICa,L magnitude after this compound application. | The concentration of this compound used is high enough to cause non-specific blockade of L-type calcium channels. | 1. Verify Concentration: Double-check the stock solution and final working concentration of this compound. 2. Perform a Dose-Response Curve: If not already done, determine the IC50 for IKs in your specific experimental system. Use a concentration that is effective for blocking IKs but is significantly lower than the IC50 for ICa,L (ideally < 1 µM). 3. Use a Positive Control for L-type Calcium Channel Blockade: Apply a known L-type calcium channel blocker (e.g., nifedipine or verapamil) at the end of the experiment to confirm the identity of the channel being affected. |
| Observed changes in cellular contraction or action potential duration are not consistent with selective IKs block. | Off-target effects on L-type calcium channels or other ion channels (e.g., IKr or Ito at very high concentrations) may be contributing to the observed phenotype.[1] | 1. Lower this compound Concentration: Reduce the concentration of this compound to a more selective range for IKs. 2. Control for Other Channel Blockade: If high concentrations are necessary for the experimental design, conduct parallel experiments with specific blockers for other potentially affected channels to isolate the contribution of each current. 3. Washout Experiment: Perform a thorough washout of this compound to see if the unexpected effects are reversible. |
| Variability in results between different experimental days or cell batches. | 1. Inconsistent Drug Preparation: Errors in serial dilutions or degradation of the this compound stock solution. 2. Cellular Health and Expression Levels: The expression levels of IKs and L-type calcium channels can vary between cell preparations. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a validated stock solution for each experiment. 2. Monitor Cell Quality: Regularly assess the health and characteristics of your cells, including baseline electrophysiological properties. 3. Internal Controls: Include internal controls within each experiment to account for variability. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels, highlighting its selectivity for IKs.
| Ion Channel | Species/Cell Type | IC50 |
| IKs | Canine Ventricular Myocytes | 10.5 nM[1] |
| IKs | Guinea Pig Ventricular Myocytes | 34 nM[2] |
| IKr | Canine Ventricular Myocytes | 12.6 µM[1] |
| Ito | Canine Ventricular Myocytes | 33.9 µM[1] |
| ICa,L | Canine Ventricular Myocytes | 27.5 µM [1] |
| IK1 | Canine Ventricular Myocytes | Unaffected[1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Isolate IKs and Assess Off-Target Effects on ICa,L
This protocol allows for the direct measurement of IKs and ICa,L currents in isolated cardiomyocytes.
1. Cell Preparation:
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Isolate ventricular myocytes from the species of interest (e.g., guinea pig, rabbit, or canine) using established enzymatic digestion protocols.
-
Allow cells to stabilize in a holding solution for at least 1 hour before recording.
2. Recording Solutions:
-
External Solution (for IKs): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, add specific inhibitors such as nifedipine (1-5 µM) to block ICa,L and dofetilide (0.5-1 µM) to block IKr.
-
Pipette Solution (for IKs): (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
External Solution (for ICa,L): Tyrode's solution with KCl replaced by CsCl to block K+ currents. (in mM): 140 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (for ICa,L): (in mM): 120 Cs-aspartate, 20 CsCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
For IKs, hold the cell at a membrane potential of -40 mV. Apply depolarizing voltage steps (e.g., to +50 mV for 2-5 seconds) to activate IKs. The tail current upon repolarization (e.g., to -30 mV) is measured.
-
For ICa,L, hold the cell at -80 mV and apply a prepulse to -40 mV to inactivate sodium channels. Then apply depolarizing steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
Perfuse the cell with the control external solution to obtain a stable baseline recording.
-
Apply this compound at the desired concentration (starting with a low nM range for IKs selectivity) and record the currents again.
-
To test for L-type calcium channel effects, use a higher concentration of this compound (e.g., 10-30 µM) and record ICa,L.
-
Perform a washout with the control solution to check for reversibility.
Protocol 2: Calcium Imaging to Assess Indirect Effects on L-type Calcium Channel Function
This protocol is used to measure changes in intracellular calcium transients, which are initiated by calcium influx through L-type calcium channels.
1. Cell Preparation and Dye Loading:
-
Isolate cardiomyocytes as described in Protocol 1.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Experimental Setup:
-
Place the coverslip with dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with Tyrode's solution.
3. Recording Procedure:
-
Electrically stimulate the cells at a constant frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Record baseline calcium transients for a stable period.
-
Perfuse the cells with this compound at the desired concentration.
-
Continue to record calcium transients to observe any changes in amplitude, duration, or kinetics.
-
To confirm that any observed changes at high this compound concentrations are due to L-type calcium channel blockade, apply a known L-type calcium channel agonist (e.g., Bay K 8644) to see if the effect can be reversed or occluded.
-
Perform a washout with the control solution.
By following these guidelines, researchers can more accurately account for the potential effects of this compound on L-type calcium channels, leading to more reliable and interpretable experimental results.
References
challenges in using HMR 1556 and potential solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using HMR 1556, a potent and selective IKs channel blocker.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Block of IKs Current | Compound Precipitation: this compound has limited aqueous solubility. | Prepare stock solutions in 100% DMSO. For working solutions, use a multi-step dilution process. For in vivo studies, consider formulations with co-solvents like PEG300, Tween-80, or corn oil to maintain solubility.[1] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1] |
| Inadequate Concentration: The effective concentration of this compound can vary between species and cell types. | Refer to the IC50 values in the data table below and perform a dose-response curve to determine the optimal concentration for your specific experimental model. | |
| Low IKs Expression: The target channel, IKs, may have low functional expression in the chosen model under baseline conditions. | The IKs current is significantly enhanced by β-adrenergic stimulation. Consider co-administration of a β-agonist like isoproterenol to increase the magnitude of the IKs current and the blocking effect of this compound.[2] | |
| Variability in Action Potential Duration (APD) Prolongation | Species-Specific Differences: The role and density of IKs channels in cardiac repolarization vary significantly across species. | Be aware of the known species differences. For example, the effect of IKs inhibition on APD is less pronounced in rabbits at baseline compared to guinea pigs.[3] Select the animal model that is most relevant to your research question. |
| Heart Rate Dependence: The effect of this compound on APD can be influenced by the pacing frequency of the cardiac preparation. | Carefully control and report the pacing cycle length in your experiments. The effects of this compound may be more pronounced at slower heart rates in some models.[2] | |
| Unexpected Off-Target Effects | High Compound Concentration: At concentrations significantly higher than the IC50 for IKs, this compound can exhibit off-target effects on other ion channels. | Use the lowest effective concentration that achieves maximal IKs block with minimal side effects. Consult the selectivity data to understand the concentration thresholds for off-target activities.[4] |
| Pro-arrhythmic Events Observed | Underlying Conditions: In conditions of prolonged cardiac action potential (e.g., co-administration of other channel blockers or in disease models), this compound can increase the risk of arrhythmias like Torsades de Pointes (TdP).[5][6] | Exercise caution when using this compound in combination with other drugs that prolong the QT interval. Monitor for early afterdepolarizations (EADs) and other pro-arrhythmic indicators. |
| Ototoxic Side-Effects in In Vivo Studies | Blockade of IKs Channels in the Inner Ear: IKs channels are also expressed in the stria vascularis of the inner ear and are crucial for normal hearing. | Be aware of the potential for ototoxicity, especially in chronic in vivo studies.[7][8] If hearing impairment is a concern for the animal model, consider alternative IKs blockers or monitor for auditory dysfunction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][9] For final experimental dilutions, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What are the known IC50 values for this compound?
A2: The IC50 of this compound for IKs block is species-dependent. The following table summarizes reported values.
| Species | Cell Type | IC50 (nM) | Reference |
| Canine | Ventricular Myocytes | 10.5 | [4] |
| Guinea Pig | Ventricular Myocytes | 34 | [2] |
| Human (minK expressed in Xenopus oocytes) | Oocytes | 120 | [2] |
| Human and Guinea Pig | Atrial Myocytes | 6.8 | [10] |
Q3: Is this compound selective for the IKs channel?
A3: this compound is highly selective for the IKs channel at nanomolar concentrations. However, at micromolar concentrations, it can inhibit other cardiac ion channels.
| Ion Channel | Species | IC50 (µM) | Reference |
| IKr | Canine | 12.6 | [4] |
| ICa,L | Canine | 27.5 | [4] |
| Ito | Canine | 33.9 | [4] |
Q4: Can this compound be used in combination with other ion channel blockers?
A4: Yes, this compound is often used with other blockers to dissect the roles of specific currents. However, caution is advised when co-administering with other drugs that prolong the action potential, as this can increase the risk of pro-arrhythmic events.[5][6][11]
Q5: Are there known species-specific differences in the effect of this compound?
A5: Yes, the effect of this compound on cardiac repolarization varies among species due to differences in the relative contribution of IKs to the action potential.[3][12] For instance, IKs density is lower in rabbit and human ventricles compared to guinea pigs, which can result in a less pronounced effect of this compound on APD at baseline in these species.[13]
Experimental Protocols
Detailed Methodology for Electrophysiological Recording of IKs
This protocol is a general guideline for whole-cell patch-clamp recording of IKs currents in isolated cardiac myocytes.
-
Cell Isolation: Isolate ventricular or atrial myocytes from the desired species using established enzymatic digestion protocols.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 132 NaCl, 4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block ICa,L and IKr respectively, include 5 µM nifedipine and 5 µM E-4031.
-
Pipette Solution: (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 GTP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -40 mV.
-
Apply a two-step voltage protocol: a first depolarizing step to +30 mV to activate IKs, followed by a repolarizing step to 0 mV to record the IKs tail current. A second repolarizing step to -50 mV can be used to assess IKr.[9]
-
-
Data Acquisition:
-
Record currents before and after the application of this compound.
-
Allow sufficient time for the drug to equilibrate and reach a steady-state effect.
-
The this compound-sensitive current is obtained by digital subtraction of the current recorded in the presence of the drug from the control current.
-
Visualizations
Caption: Mechanism of action of this compound on the IKs channel.
Caption: A typical experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting inconsistent this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ototoxic side-effects of the I(Ks)-channel blocker HMR1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig Cardiac Ventricular Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HMR 1556 vs. Chromanol 293B: A Comparative Guide to Potency and Selectivity
For researchers and drug development professionals investigating cardiac repolarization and potential antiarrhythmic therapies, the choice of selective ion channel blockers is critical. This guide provides a detailed comparison of two prominent IKs channel blockers, HMR 1556 and chromanol 293B, focusing on their potency and selectivity. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
This compound stands out as a significantly more potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs) compared to chromanol 293B.[1][2] Experimental data consistently demonstrates that this compound inhibits IKs at nanomolar concentrations, whereas chromanol 293B requires micromolar concentrations to achieve similar effects.[1][3] Furthermore, this compound exhibits a superior selectivity profile, with less off-target activity on other cardiac ion channels at effective IKs-blocking concentrations.[1][4]
Data Presentation: Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and chromanol 293B for IKs and other key cardiac ion channels. This quantitative data highlights the differences in potency and selectivity between the two compounds.
Table 1: Potency on IKs (Slowly Activating Delayed Rectifier K+ Current)
| Compound | Species/Cell Type | IC50 |
| This compound | Canine Ventricular Myocytes | 10.5 nM[1][2][5] |
| Guinea Pig Ventricular Myocytes | 34 nM[4][5] | |
| Xenopus Oocytes (expressing minK) | 120 nM[4] | |
| Chromanol 293B | Canine Ventricular Myocytes | 1.8 µM[1][3] |
| Guinea Pig Ventricular Myocytes | 1.02 µM[6] | |
| Xenopus Oocytes (expressing rat IKs) | 6.89 µM[7] |
Table 2: Selectivity Profile - IC50 or % Inhibition at a Given Concentration
| Compound | Ion Channel | Species/Cell Type | IC50 / % Inhibition |
| This compound | IKr (Rapidly Activating Delayed Rectifier K+ Current) | Canine Ventricular Myocytes | 12.6 µM[1][2] |
| Ito (Transient Outward K+ Current) | Canine Ventricular Myocytes | 33.9 µM[1][2] | |
| ICa,L (L-type Ca2+ Current) | Canine Ventricular Myocytes | 27.5 µM[1][2] | |
| IK1 (Inward Rectifier K+ Current) | Canine Ventricular Myocytes | Unaffected[1][2] | |
| Kv1.5, Kv1.3, Kir2.1, HCN2 | Xenopus Oocytes | Little to no block at 10 µM[4] | |
| Chromanol 293B | Ito (Transient Outward K+ Current) | Canine Ventricular Myocytes | 38 µM[1][3] |
| Human Ventricular Myocytes | 24 µM[6] | ||
| IKr, IK1, ICa,L | Canine Ventricular Myocytes | Unaffected at 30 µM[3] | |
| CFTR Chloride Current | Xenopus Oocytes | 19 µM[8] |
Experimental Protocols
The data presented in this guide is primarily derived from whole-cell patch-clamp experiments. This technique allows for the direct measurement of ion channel currents in isolated cells.
Whole-Cell Patch-Clamp Recording
Objective: To measure the effect of this compound and chromanol 293B on specific ion currents in isolated cardiomyocytes or heterologous expression systems.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or guinea pig ventricles). Alternatively, cell lines (e.g., CHO or HEK293 cells) or Xenopus oocytes are transfected to express the specific ion channel of interest (e.g., KCNQ1/KCNE1 for IKs).
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an internal solution mimicking the intracellular ionic composition and may contain a fluorescent dye for cell identification.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). This electrically isolates the patch of membrane under the pipette tip.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -40 mV or -50 mV). Specific voltage protocols are then applied to elicit the ion current of interest. For example, to record IKs, depolarizing voltage steps are applied.
-
Drug Application: this compound or chromanol 293B is applied to the external solution at varying concentrations. The effect on the target ion current is recorded and compared to the baseline current.
-
Data Analysis: The magnitude of the current inhibition at each drug concentration is measured to determine the IC50 value, which represents the concentration at which the drug inhibits 50% of the current.
Mandatory Visualizations
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 6. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interpriseusa.com [interpriseusa.com]
- 8. medchemexpress.com [medchemexpress.com]
HMR 1556: A Cross-Species Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of HMR 1556, a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs), across various species. The data presented is compiled from a range of electrophysiological studies and is intended to inform preclinical research and drug development.
This compound has emerged as a valuable pharmacological tool for dissecting the role of IKs in cardiac repolarization. Its high selectivity distinguishes it from other IKs inhibitors like chromanol 293B, which also exhibit effects on the transient outward current (Ito)[1][2]. Understanding the species-specific differences in this compound efficacy is crucial for the accurate interpretation of preclinical data and its translation to human cardiac electrophysiology.
Quantitative Comparison of this compound Efficacy
The potency of this compound in blocking the IKs channel varies across different species. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on action potential duration (APD) observed in key preclinical models.
Table 1: this compound IC50 for IKs Blockade
| Species | Tissue/Cell Type | IC50 (nM) | Reference |
| Canine | Ventricular Myocytes | 10.5 | [1][2] |
| Guinea Pig | Ventricular Myocytes | 34 | [3][4] |
| Human (expressed in Xenopus oocytes) | minK-encoded channels | 120 | [4] |
| Guinea Pig | Atrial Myocytes | 6.8 | [5] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Species | Preparation | Concentration | APD Effect | Notes | Reference |
| Rabbit | Ventricular Preparations | 500 nM | Slight but significant prolongation | [6] | |
| Rabbit | Langendorff-perfused hearts | 10-240 nM | No significant prolongation alone | Prolongation observed in the presence of dofetilide (an IKr blocker) | [3][7] |
| Guinea Pig | Papillary Muscle | 1 µM | 19-27% prolongation | Effect more pronounced at low pacing rates in the presence of isoproterenol | [4] |
| Dog | Ventricular Myocardium | - | Small increases (<7%) | Larger increases in the presence of an IKr blocker | [3] |
| Human | Ventricular Muscle | - | Minimal prolongation (<3%) | Effect enhanced in the presence of IKr blockers | [3] |
| Rat | Ventricular Preparations | 500 nM | No significant prolongation | The rapid repolarization in rats may not allow for sufficient IKs activation | [6] |
| Pig | In vivo (atrial fibrillation model) | 30 mg/kg, p.o. | Significant prolongation of right atrial monophasic action potentials | Restored sinus rhythm | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.
Experimental Protocols
The following sections detail the methodologies commonly employed in the studies cited in this guide.
Cardiac Myocyte Isolation
Single ventricular or atrial myocytes are typically isolated from animal hearts (e.g., guinea pig, canine) through enzymatic dissociation. The heart is excised, mounted on a Langendorff apparatus, and perfused with a calcium-free solution followed by an enzyme-containing solution (e.g., collagenase and protease) to digest the extracellular matrix. The digested ventricular or atrial tissue is then minced and gently agitated to release individual myocytes.
Electrophysiological Recordings
Whole-Cell Patch-Clamp Technique: This technique is used to record ionic currents from single isolated myocytes. A glass micropipette with a tip diameter of a few micrometers is pressed against the cell membrane, and suction is applied to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion channel currents. IKs is typically isolated by using specific blockers for other currents (e.g., IKr, ICa,L) and appropriate voltage protocols.
Standard Microelectrode Technique: This method is used to record action potentials from multicellular preparations like papillary muscles or trabeculae.[9] The tissue is placed in a bath superfused with oxygenated physiological saline at 37°C and stimulated at a constant frequency (e.g., 1 Hz).[9] A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a single cell to record the transmembrane potential. Various parameters of the action potential, such as duration at 90% repolarization (APD90), are measured before and after the application of this compound.
In Vivo Electrophysiological Studies
In anesthetized animal models (e.g., dogs, pigs), multipolar electrode catheters are positioned in the heart to record intracardiac electrograms and to deliver programmed electrical stimulation. Parameters such as atrial and ventricular effective refractory periods (AERP and VERP), QT interval, and susceptibility to arrhythmias are measured at baseline and following the administration of this compound.[10][11]
Species-Dependent Efficacy and Considerations
The data reveals significant species-dependent differences in the efficacy of this compound.
-
Potency: this compound is most potent in guinea pig atrial myocytes, followed by canine ventricular myocytes, and then guinea pig ventricular myocytes.[5] Its potency on human IKs channels expressed in an oocyte system appears to be lower.[4]
-
Action Potential Prolongation: The effect of this compound on APD is generally modest when administered alone in larger mammals like dogs and humans.[3] Its effect is more pronounced in the presence of IKr blockade, highlighting the role of IKs as a "repolarization reserve".[3][6] In rabbits, this compound alone has little effect on APD but can increase the reverse rate-dependence of IKr blockers.[3][7] The lack of effect in rats is likely due to their fundamentally different cardiac electrophysiology, characterized by a very rapid heart rate and repolarization.[6]
-
Influence of Sympathetic Tone: The activity of the IKs current is enhanced by β-adrenergic stimulation via a cAMP-dependent pathway.[6] In guinea pig preparations, the APD-prolonging effect of this compound was more consistently observed after the application of forskolin, a direct activator of adenylyl cyclase.[6] In vivo studies in dogs have also shown that the effects of this compound are influenced by β-adrenergic tone.[10][11]
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new selective I(Ks)-blocking agent this compound restores sinus rhythm and prevents heart failure in pigs with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Validating the Specificity of HMR 1556 in Cardiac Myocytes: A Comparative Guide
For researchers in cardiology and drug development, the precise modulation of cardiac ion channels is paramount. HMR 1556 has emerged as a potent and highly selective blocker of the slow component of the delayed rectifier potassium current (IKs), a critical current in cardiac repolarization. This guide provides a comprehensive comparison of this compound with its predecessor, Chromanol 293B, supported by experimental data, detailed protocols, and visual representations of its mechanism and validation.
Comparative Analysis of Inhibitory Potency
The superior specificity of this compound is evident when comparing its half-maximal inhibitory concentrations (IC50) against various cardiac ion channels with those of Chromanol 293B. The data, primarily obtained from studies on canine and guinea pig ventricular myocytes, demonstrates that this compound inhibits the IKs channel at nanomolar concentrations, while its effects on other key cardiac currents are only observed at micromolar concentrations, indicating a significantly wider therapeutic window.
| Ion Channel | This compound IC50 | Chromanol 293B IC50 | Species | Reference |
| IKs | 10.5 nM | 1.8 µM | Canine | [1][2] |
| 34 nM | Not specified in this study | Guinea Pig | ||
| IKr | 12.6 µM | > 30 µM | Canine | [1][2] |
| Ito | 33.9 µM | 38 µM | Canine | [1][2] |
| ICa.L | 27.5 µM | > 30 µM | Canine | [1][2] |
| IK1 | Unaffected at high concentrations | > 30 µM | Canine | [1][2] |
Key Observation: this compound is approximately 170 times more potent in blocking the canine IKs channel than Chromanol 293B.[1] Furthermore, the concentration of this compound required to block other cardiac ion channels is over 1000-fold higher than its IC50 for IKs, highlighting its remarkable selectivity.
Experimental Protocols
The validation of this compound specificity relies heavily on the whole-cell patch-clamp technique performed on isolated cardiac myocytes. This method allows for the precise measurement of ionic currents across the cell membrane while controlling the membrane potential.
Isolation of Cardiac Myocytes
Ventricular myocytes are enzymatically dissociated from the hearts of appropriate animal models (e.g., canine, guinea pig). This process typically involves retrograde perfusion of the heart with a collagenase-containing solution to break down the extracellular matrix and release individual heart muscle cells.
Whole-Cell Patch-Clamp Recordings
-
Objective: To measure the effect of this compound on specific cardiac ion currents.
-
Apparatus: A patch-clamp amplifier, a microscope, micromanipulators, and a data acquisition system are required.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against the membrane of a single myocyte.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction, establishing the whole-cell configuration, which allows for electrical access to the entire cell.
-
-
Voltage-Clamp Protocols to Isolate Specific Currents:
-
IKs (Slow Delayed Rectifier K+ Current): To isolate IKs, other currents are blocked pharmacologically (e.g., using a specific IKr blocker like E-4031 and a calcium channel blocker like nifedipine). A long depolarizing voltage step (e.g., to +30 mV for several seconds) is applied from a holding potential of around -40 mV. The characteristic slowly activating outward current is measured.
-
IKr (Rapid Delayed Rectifier K+ Current): IKr is typically measured as a tail current upon repolarization from a depolarizing pulse. It can be isolated by its sensitivity to specific blockers like dofetilide or E-4031.
-
Ito (Transient Outward K+ Current): This current is elicited by a short depolarizing pulse from a very negative holding potential (e.g., -80 mV) to inactivate sodium and calcium channels. Ito activates and inactivates rapidly.
-
ICa.L (L-type Ca2+ Current): This inward current is measured in response to depolarization from a holding potential that inactivates sodium channels (e.g., -40 mV). Potassium currents are blocked by replacing K+ with Cs+ in the internal and external solutions.
-
IK1 (Inward Rectifier K+ Current): IK1 is measured by applying hyperpolarizing and depolarizing voltage steps from the resting membrane potential. It is characterized by its inward rectification property.
-
Signaling Pathways and Validation Workflow
To visually represent the context of this compound's action and the process of its validation, the following diagrams are provided.
References
A Comparative Analysis of HMR 1556 and E-4031: Selective Blockers of Cardiac Repolarization Currents
In the landscape of cardiac electrophysiology research and antiarrhythmic drug development, the selective blockade of specific potassium currents is a cornerstone of therapeutic strategy and mechanistic investigation. Among the key players in cardiac repolarization are the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current. This guide provides a comparative analysis of two prominent and selective pharmacological tools used to dissect these currents: HMR 1556, a potent IKs blocker, and E-4031, a well-established IKr blocker.
Mechanism of Action and Primary Targets
This compound is a chromanol derivative recognized for its high potency and selectivity in blocking the IKs current.[1][2] This current is crucial for shortening the cardiac action potential, particularly during sympathetic stimulation. In contrast, E-4031 is a methanesulfonanilide that selectively inhibits the IKr current, which is mediated by the human ether-à-go-go-related gene (hERG) potassium channels.[3][4][5] The IKr current plays a significant role in the repolarization of the cardiac action potential, and its blockade leads to a prolongation of the QT interval.[3][5]
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound and E-4031 on their primary targets and other cardiac ion channels, as determined in various experimental models.
| Parameter | This compound | E-4031 | Species/Cell Type |
| Primary Target | IKs | IKr (hERG) | |
| IC50 on Primary Target | 10.5 nM[1] | ~350 nM (hERG channels)[6] | Canine Ventricular Myocytes, Human ERG Channels |
| 34 nM[7] | Guinea Pig Ventricular Myocytes | ||
| 6.8 nmol/l[2] | Guinea Pig Atrial Myocytes | ||
| Off-Target Effects (IC50) | |||
| IKr | 12.6 µM[1] | - | Canine Ventricular Myocytes |
| Ito (transient outward current) | 33.9 µM[1] | Not significantly affected | Canine Ventricular Myocytes |
| ICa,L (L-type calcium current) | 27.5 µM[1] | Not significantly affected | Canine Ventricular Myocytes |
| IK1 (inward rectifier K+ current) | Unaffected[1] | Not significantly affected | Canine Ventricular Myocytes |
| Effects on Action Potential | |||
| Action Potential Duration (APD) | Prolongation[7] | Prolongation[4][8] | Guinea Pig Papillary Muscle, Isolated Ventricular Myocytes |
| QT Interval | Prolongation[9][10] | Prolongation[3][9][10] | In vivo (e.g., rabbits) |
Experimental Protocols
A common methodology for characterizing the effects of ion channel blockers is the whole-cell patch-clamp technique . This allows for the direct measurement of ionic currents across the membrane of isolated cardiac myocytes.
Typical Experimental Protocol for Comparative Analysis:
-
Cell Isolation: Single ventricular or atrial myocytes are isolated from a suitable animal model (e.g., guinea pig, rabbit, or canine) via enzymatic dissociation.
-
Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is established using a glass micropipette filled with an appropriate internal solution and an external bath solution mimicking physiological conditions.
-
The membrane potential is held at a specific holding potential (e.g., -80 mV).
-
A series of voltage-clamp protocols are applied to elicit and isolate the specific currents of interest (IKs and IKr). For instance, specific voltage steps can be used to activate and deactivate the channels, allowing for the measurement of tail currents which are characteristic of these delayed rectifiers.
-
-
Drug Application:
-
A baseline recording of the target currents is obtained.
-
Increasing concentrations of this compound or E-4031 are perfused into the experimental chamber.
-
The effects of each drug concentration on the amplitude and kinetics of the currents are recorded.
-
-
Data Analysis:
-
The concentration-response relationship for each compound is determined by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a Hill equation.
-
The selectivity of the compounds is assessed by performing similar experiments on other relevant cardiac ion channels.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and E-4031, and a typical experimental workflow for their comparative analysis.
Caption: Signaling pathways of this compound and E-4031 in cardiac myocytes.
Caption: Experimental workflow for comparing this compound and E-4031 effects.
Conclusion
This compound and E-4031 are indispensable tools for the selective investigation of IKs and IKr currents, respectively. Their high potency and selectivity, as demonstrated by the quantitative data, allow for precise dissection of the roles these currents play in cardiac electrophysiology. While both compounds lead to a prolongation of the cardiac action potential, they do so through distinct mechanisms. Understanding their comparative pharmacology is crucial for interpreting experimental results and for the development of novel antiarrhythmic therapies with improved safety and efficacy profiles. The combination of these blockers in experimental settings has also been shown to potentiate pro-arrhythmic effects, such as Torsade de Pointes, highlighting the delicate balance of repolarizing currents in maintaining cardiac stability.[9][10]
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-4031 - Wikipedia [en.wikipedia.org]
- 4. E-4031 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. E-4031 [medbox.iiab.me]
- 6. E-4031 dihydrochloride, HERG K+ channel blocker (CAS 113559-13-0) | Abcam [abcam.com]
- 7. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-4031 dihydrochloride | Voltage-gated Potassium Channels | Bio-Techne [bio-techne.com]
- 9. Potentiation of E-4031-induced torsade de pointes by HMR1556 or ATX-II is not predicted by action potential short-term variability or triangulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation of E-4031-induced torsade de pointes by HMR1556 or ATX-II is not predicted by action potential short-term variability or triangulation - PMC [pmc.ncbi.nlm.nih.gov]
HMR 1556 in Arrhythmia Models: A Comparative Analysis of its Pro-arrhythmic Potential
For researchers and professionals in drug development, understanding the electrophysiological effects of ion channel blockers is paramount for assessing cardiac liability. HMR 1556, a potent and selective blocker of the slow component of the delayed rectifier potassium current (IKs), has been extensively studied in various arrhythmia models. This guide provides a comparative analysis of this compound's role in these models, with a focus on its pro-arrhythmic potential, and contrasts its performance with other relevant compounds.
This compound is a chromanol derivative that selectively inhibits the IKs current, which is crucial for cardiac repolarization.[1][2] Its high potency and selectivity make it a valuable tool for dissecting the role of IKs in both normal and pathological cardiac electrophysiology.[1][2] However, its potential to induce arrhythmias, particularly Torsades de Pointes (TdP), especially in the context of other repolarization-prolonging factors, is a significant area of investigation.
Comparative Electrophysiological Effects of this compound
Studies in various preclinical models have demonstrated that this compound's effects on cardiac repolarization are highly dependent on the experimental conditions. In isolated rabbit ventricles, this compound alone did not significantly prolong the monophasic action potential duration at 90% repolarization (MAPD90).[3][4] However, when combined with the IKr blocker dofetilide, this compound exacerbated the prolongation of MAPD90 and the ventricular effective refractory period (VERP) in a reverse rate-dependent manner.[3] This suggests a synergistic pro-arrhythmic effect when multiple repolarization reserves are compromised.
A key finding is that IKs blockade by this compound can increase the dispersion of repolarization, a known factor in the genesis of TdP.[5] In a bradycardic perfused rabbit ventricle model, the combination of veratridine (a slow sodium channel activator) and dofetilide induced TdP. The subsequent addition of this compound significantly increased the incidence of TdP without further prolonging the MAPD90, but it did increase the Tpeak-end interval, an ECG marker of repolarization dispersion.[4][5]
The table below summarizes the key quantitative findings from studies investigating this compound in arrhythmia models.
| Model System | Drug(s) and Concentration(s) | Key Electrophysiological Parameter | Result |
| Langendorff-perfused rabbit hearts | Dofetilide (7.5 nM) + this compound (100 nM) | MAPD90 Prolongation (at CL 500 ms) | 31±3 ms (Dofetilide alone) vs. 48±7 ms (Dofetilide + this compound)[3] |
| Langendorff-perfused rabbit hearts | Dofetilide (7.5 nM) + this compound (100 nM) | VERP Prolongation (at CL 500 ms) | 26±6 ms (Dofetilide alone) vs. 43±10 ms (Dofetilide + this compound)[3] |
| Bradycardic perfused rabbit ventricles | Veratridine (125 nM) + Dofetilide (7.5 nM) | Torsades de Pointes (TdP) Incidence | 4±6 episodes/heart[4][5] |
| Bradycardic perfused rabbit ventricles | Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM) | Torsades de Pointes (TdP) Incidence | 22±18 episodes/heart[4][5] |
| Bradycardic perfused rabbit ventricles | Veratridine (125 nM) + Dofetilide (7.5 nM) + this compound (100 nM) | Tpeak-end Interval Prolongation | 39±21 ms[4][5] |
| In vivo rabbit model | This compound (1 mg/kg + 1 mg/kg/hr i.v.) | MAPD90 Prolongation (at CL 200 ms) | 6 ± 1 ms[6] |
| In vivo rabbit model | This compound (1 mg/kg + 1 mg/kg/hr i.v.) | Defibrillation Threshold (DFT) | Decreased from 558 ± 46 V to 417 ± 31 V[6] |
Comparison with Other IKs Inhibitors
This compound is often compared to chromanol 293B, another well-known IKs blocker. This compound is significantly more potent and selective for IKs than chromanol 293B.[1][2] The IC50 for this compound on IKs in canine ventricular myocytes is 10.5 nM, whereas for chromanol 293B it is 1.8 µM.[1][2] Furthermore, chromanol 293B also exhibits inhibitory effects on the transient outward current (Ito) at higher concentrations, a property less pronounced with this compound.[1][2]
In human ventricular muscle, both this compound and chromanol 293B, at concentrations that block IKs, produced minimal changes in action potential duration (APD) when administered alone.[7] This highlights the concept of "repolarization reserve," where the blockade of a single potassium current may not be sufficient to significantly prolong the action potential under normal conditions.
Experimental Protocols
The validation of this compound's role in arrhythmia models relies on robust experimental protocols. A typical experimental workflow is illustrated in the diagram below.
Figure 1. A generalized experimental workflow for assessing the electrophysiological effects of this compound.
A frequently used methodology involves the Langendorff-perfused rabbit heart model.[3] Hearts are isolated and retrogradely perfused with a Krebs-Henseleit solution. Monophasic action potentials are recorded from the epicardial surface of the left ventricle using a MAP catheter. The heart is paced at various cycle lengths to assess rate-dependent effects. Drugs are then perfused through the coronary circulation at specified concentrations.
For single-cell studies, ventricular myocytes are enzymatically isolated.[1][8] The whole-cell patch-clamp technique is employed to measure specific ion currents, such as IKs and IKr, in response to voltage-clamp protocols.[1][8] This allows for a detailed characterization of the drug's effect on individual ion channels.
Signaling Pathways and Logical Relationships
The pro-arrhythmic potential of this compound, particularly in combination with other drugs, can be understood through the interplay of different ion channels in cardiac repolarization.
Figure 2. The interplay of ion channels, drugs, and their pro-arrhythmic consequences.
This diagram illustrates how blocking multiple repolarizing currents (IKs and IKr) while enhancing a depolarizing current (late INa) can lead to significant APD prolongation and increased dispersion of repolarization, thereby creating a substrate for TdP.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of IKs by this compound increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow delayed rectifier K+ current block by this compound increases dispersion of repolarization and promotes Torsades de Pointes in rabbit ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. I(Ks) block by this compound lowers ventricular defibrillation threshold and reverses the repolarization shortening by isoproterenol without rate-dependence in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Selective Blockade of IKs by HMR 1556: A Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis of HMR 1556, a potent and selective blocker of the slow delayed rectifier potassium current (IKs), and outlines the critical control experiments required to validate its specific inhibitory effects on this channel.
This compound has emerged as a valuable tool in cardiovascular research due to its high affinity and selectivity for the IKs channel, which plays a crucial role in the repolarization phase of the cardiac action potential.[1][2] Its ability to selectively inhibit IKs allows for the elucidation of the channel's physiological and pathophysiological roles. This guide will detail the experimental framework for confirming this selectivity through rigorous control experiments, comparing its performance with another notable IKs inhibitor, Chromanol 293B.
Comparative Analysis of IKs Inhibitors
To objectively assess the efficacy and selectivity of this compound, a direct comparison with other IKs channel blockers is essential. Chromanol 293B is a well-characterized, albeit less potent and selective, IKs inhibitor that serves as a useful benchmark.[2][3]
| Compound | Target | IC50 | Species/Cell Type | Reference |
| This compound | IKs | 10.5 nM | Canine Ventricular Myocytes | [2] |
| 34 nM | Guinea Pig Ventricular Myocytes | [1] | ||
| 120 nM | Xenopus Oocytes (expressing human minK) | [1] | ||
| Chromanol 293B | IKs | 1.8 µM | Canine Ventricular Myocytes | [2] |
| This compound | IKr | 12.6 µM | Canine Ventricular Myocytes | [2] |
| IK1 | No significant effect | Canine Ventricular Myocytes | [2] | |
| Ito | 33.9 µM | Canine Ventricular Myocytes | [2] | |
| ICa,L | 27.5 µM | Canine Ventricular Myocytes | [2] | |
| Chromanol 293B | Ito | 38 µM | Canine Ventricular Myocytes | [2] |
Table 1: Comparative Potency and Selectivity of this compound and Chromanol 293B. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Chromanol 293B on the target IKs channel and other key cardiac ion channels. The significantly lower IC50 of this compound for IKs highlights its superior potency. Furthermore, the much higher IC50 values for other channels underscore its selectivity.
Experimental Protocols for Validating this compound's Mechanism
To confirm that the observed effects of this compound are indeed due to the selective blockade of IKs, a series of control experiments must be performed. The following protocols are fundamental for this validation.
Electrophysiological Recordings in Primary Cardiomyocytes
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on specific ion channels in their native environment.
Objective: To measure the effect of this compound on IKs and other major cardiac ion currents (IKr, IK1, Ito, ICa,L) in isolated ventricular myocytes.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig or canine) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use specific voltage protocols to elicit and isolate the desired ionic current. For example, to isolate IKs, a long depolarizing pulse followed by a repolarizing step is typically used.
-
Apply a vehicle control (e.g., DMSO) to establish a baseline recording.
-
Perfuse the cells with increasing concentrations of this compound and record the current at each concentration to determine the dose-dependent inhibition of IKs.
-
-
Negative Control Experiments:
-
To confirm selectivity, apply this compound at a concentration that effectively blocks IKs (e.g., 100 nM) and measure its effect on other key cardiac currents:
-
IKr (rapid delayed rectifier potassium current): Use a specific IKr blocker like dofetilide as a positive control to confirm the isolation of IKr.
-
IK1 (inward rectifier potassium current): Use a voltage ramp protocol to measure IK1.
-
Ito (transient outward potassium current): Use a prepulse protocol to inactivate other channels and isolate Ito.
-
ICa,L (L-type calcium current): Use specific blockers for potassium channels (e.g., Cs+ in the pipette solution) to isolate ICa,L.
-
-
-
Positive Control: Use a known IKs activator or a different IKs blocker (e.g., Chromanol 293B) to confirm the presence and sensitivity of the IKs current in the experimental preparation.
Heterologous Expression Systems
Expressing the channel subunits in a non-cardiac cell line (e.g., Xenopus oocytes or HEK293 cells) allows for the study of the compound's effect on a specific channel in a controlled environment, free from the influence of other native cardiac channels.
Objective: To confirm the direct interaction of this compound with the IKs channel complex (KCNQ1/KCNE1).
Methodology:
-
Channel Expression: Co-express the α-subunit (KCNQ1) and the β-subunit (KCNE1) of the IKs channel in the chosen cell line.
-
Two-Electrode Voltage Clamp (for Xenopus oocytes) or Patch-Clamp (for mammalian cells):
-
Record the expressed IKs current in the absence and presence of varying concentrations of this compound.
-
Determine the IC50 for this compound on the expressed channels.
-
-
Control Experiments:
-
Negative Control: Express other cardiac ion channels (e.g., hERG for IKr) in the same system and test the effect of this compound to demonstrate its lack of activity on these channels at concentrations that block IKs.
-
Vector Control: Inject oocytes with water or transfect cells with an empty vector to ensure that no endogenous currents are confounding the results.
-
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Figure 1: IKs Channel Signaling Pathway. This diagram illustrates the role of the IKs channel in cardiac action potential repolarization and the inhibitory action of this compound.
Figure 2: Experimental Workflow for this compound Validation. This flowchart outlines the key steps in an electrophysiology experiment designed to confirm the selective IKs inhibitory activity of this compound.
Figure 3: Logical Framework of Control Experiments. This diagram illustrates the logical relationship between the central hypothesis and the control experiments designed to test the selectivity of this compound.
By adhering to these rigorous experimental protocols and utilizing appropriate controls, researchers can confidently confirm the mechanism of action of this compound as a potent and selective IKs channel blocker. This foundational knowledge is critical for the accurate interpretation of experimental data and for the advancement of drug development in the field of cardiovascular medicine.
References
A Comparative Guide to IKs Inhibitors: HMR 1556 vs. JNJ303
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent IKs inhibitors, HMR 1556 and JNJ303. The information presented is intended to assist researchers in selecting the appropriate tool for their studies of cardiac repolarization and associated channelopathies.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound and JNJ303 against the slow delayed rectifier potassium current (IKs) and other key cardiac ion channels. This data provides a clear overview of the potency and selectivity of each compound.
| Ion Channel | This compound (IC50) | JNJ303 (IC50) | Species/Cell Line |
| IKs (KCNQ1/KCNE1) | 10.5 nM[1][2] | 64 nM[3][4] | Canine Ventricular Myocytes / KCNQ1/KCNE1 expressing cells |
| 34 nM[5] | Guinea Pig Ventricular Myocytes | ||
| 120 nM[5] | Xenopus Oocytes (expressing human minK) | ||
| IKr (hERG) | 12.6 µM[1] | 12.6 µM[4] | Canine Ventricular Myocytes |
| IK1 | Inactive[1] | - | Canine Ventricular Myocytes |
| Ito | 33.9 µM[1] | 11.1 µM[4] | Canine Ventricular Myocytes |
| ICa,L | 27.5 µM[1] | >10 µM[4] | Canine Ventricular Myocytes |
| INa | - | 3.3 µM[4] | - |
Mechanism of Action: IKs Inhibition
The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential. This current is generated by the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1. Both this compound and JNJ303 exert their effects by directly blocking the IKs channel, thereby prolonging the action potential duration.
Caption: Inhibition of the IKs channel by this compound and JNJ303, blocking potassium efflux and delaying repolarization.
Experimental Protocols
The following methodologies are representative of the techniques used to characterize the inhibitory effects of this compound and JNJ303 on IKs and other cardiac ion currents.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of the compounds on specific ion channel currents in isolated cardiac myocytes or heterologous expression systems.
General Workflow:
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ 303 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 5. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reversibility of HMR 1556 Block: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic properties of ion channel blockers is paramount for predicting their therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the reversibility of HMR 1556, a potent and selective blocker of the slow delayed rectifier potassium current (IKs), with other alternatives, supported by experimental data and detailed methodologies.
This compound is recognized for its high potency and selectivity in blocking IKs channels, which are crucial for cardiac repolarization.[1][2][3] Experimental evidence robustly demonstrates that the blocking action of this compound on IKs channels is both concentration-dependent and reversible.[4] This reversibility is a key characteristic that influences its potential as a pharmacological tool and therapeutic agent.
Comparative Analysis of IKs Channel Blockers
The primary alternative to this compound for selective IKs blockade is chromanol 293B. While both compounds effectively block the IKs channel, this compound exhibits significantly higher potency.[1][5]
| Blocker | IC50 for IKs Block | Selectivity Notes | Reversibility |
| This compound | 10.5 nM (canine ventricular myocytes)[1][5] | Highly selective over IKr, IK1, Ito, and L-type Ca2+ channels.[1][3] | Reversible[4] |
| Chromanol 293B | 1.8 µM (canine ventricular myocytes)[1][5] | Can also inhibit the transient outward current (Ito).[1][5] | Reversible |
Key Finding: this compound is approximately 170-fold more potent than chromanol 293B in blocking IKs channels in canine ventricular myocytes.[1][5] While both are reversible blockers, the higher potency and greater selectivity of this compound make it a more precise tool for studying IKs function.
Experimental Protocols for Assessing Reversibility
The reversibility of this compound block is typically assessed using electrophysiological techniques such as the whole-cell patch-clamp method on isolated cardiomyocytes or through experiments on whole-heart preparations like the Langendorff-perfused heart.
Whole-Cell Patch-Clamp Protocol
This technique allows for the direct measurement of ion channel currents in a single cell, providing a clear assessment of block and its reversal upon washout of the compound.
Objective: To quantify the block of IKs by this compound and the extent of current recovery after washout.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, canine) using enzymatic dissociation.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -40 mV.
-
Apply depolarizing pulses to +50 mV for 2 seconds to activate IKs.
-
Repolarize to -40 mV to record the tail current, which is a measure of IKs.
-
-
Experimental Workflow:
-
Record baseline IKs tail currents.
-
Perfuse the cell with a known concentration of this compound (e.g., 100 nM) until a steady-state block is achieved.
-
Initiate washout by perfusing with the drug-free external solution.
-
Continuously record IKs tail currents during the washout period to monitor the time course of recovery.
-
Data Analysis: The amplitude of the IKs tail current before drug application, during drug application, and at various time points during washout are measured and compared. The percentage of current recovery is calculated to quantify the reversibility.
Langendorff-Perfused Heart Protocol
This ex vivo model allows for the assessment of a drug's effect on the entire heart's electrical activity, including the action potential duration (APD), which is influenced by IKs.
Objective: To evaluate the effect of this compound on cardiac action potential duration and its reversal upon washout.
Methodology:
-
Heart Preparation: Excise the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus for retrograde perfusion through the aorta.
-
Perfusion Solution: Perfuse with an oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).
-
Recording: Place monophasic action potential (MAP) electrodes on the ventricular epicardium to record APDs.
-
Experimental Workflow:
-
Record baseline MAPs.
-
Introduce this compound into the perfusate at a desired concentration (e.g., 100 nM) and allow for equilibration.
-
Record the change in APD.
-
Switch to a drug-free perfusate to initiate washout.
-
Continuously monitor the MAP to observe the return of the APD to baseline levels.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for assessing this compound reversibility using patch-clamp.
Caption: Workflow for assessing this compound reversibility using Langendorff perfusion.
The IKs channel is a component of the cardiac action potential repolarization process and is modulated by the β-adrenergic signaling pathway.
Caption: Simplified signaling pathway of IKs channel modulation by PKA.
References
- 1. This compound, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IKs channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. Effects of the chromanol this compound on potassium currents in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HMR 1556: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for HMR 1556, a potent and selective IKs channel blocker used in laboratory research.
Key Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical and physical properties of a substance. Below is a summary of key data for this compound.
| Property | Value |
| Chemical Name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide |
| Molecular Formula | C₁₇H₂₄F₃NO₅S |
| Molecular Weight | 411.44 g/mol |
| Appearance | Solid |
| Primary Hazard | Potent biological activity. The toxicological properties have not been fully investigated. |
| Storage | Store at room temperature. |
Experimental Protocols for Disposal
The following protocols outline the step-by-step procedures for the safe disposal of this compound waste. These are general guidelines and must be adapted to comply with local and institutional regulations.
Protocol 1: Disposal of Solid this compound Waste
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure screw-top lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Waste Collection: Place all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, into the labeled container.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, secure secondary containment area within the laboratory, away from incompatible materials.
-
Pickup Request: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup. Do not dispose of solid this compound in the regular trash.
Protocol 2: Disposal of this compound Solutions
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container should be made of a material that will not react with the solvent used to dissolve the this compound (e.g., glass for most organic solvents).
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including the solvent (e.g., "this compound in Dimethyl Sulfoxide (DMSO)")
-
The concentration or percentage of each component
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Waste Collection: Carefully pour all liquid waste containing this compound into the labeled container. Avoid splashing and ensure the exterior of the container remains clean.
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste. Store the container in a designated, secure secondary containment area, such as a chemical fume hood or a designated waste cabinet, away from heat and sources of ignition.
-
Pickup Request: When the container is full or the experiment is complete, contact your institution's EHS department to arrange for a hazardous waste pickup. Never dispose of this compound solutions down the drain.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in research.
Personal protective equipment for handling HMR 1556
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for HMR 1556, a potent IKs channel blocker utilized in cardiovascular research. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your experiments.
Compound Information
| Property | Value |
| Chemical Name | N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmetanesulfonamide |
| Molecular Formula | C17H24F3NO5S |
| Molecular Weight | 411.44 g/mol |
| CAS Number | 223749-46-0 |
| Appearance | Solid powder |
| Primary Known Hazard | Potent pharmacological agent. The full toxicological properties have not been thoroughly investigated. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicological data, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A properly fitted NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
| Body Protection | A lab coat must be worn. | Protects skin and clothing from contamination. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and consult your institution's safety officer.
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is typically at room temperature.
-
Storage of Solutions: Prepare stock solutions in a certified chemical fume hood. Store solutions in clearly labeled, tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to two years)[1]. Avoid repeated freeze-thaw cycles.
Handling and Experimental Protocol
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation.
-
Weighing: To avoid generating airborne dust, carefully weigh the solid compound in a chemical fume hood. Use appropriate weighing paper or a container that can be securely closed.
-
Solution Preparation:
-
Select an appropriate solvent as specified by the experimental protocol (e.g., DMSO).
-
In a chemical fume hood, slowly add the solvent to the accurately weighed this compound.
-
Ensure the compound is fully dissolved before use in experiments.
-
-
Spill Management:
-
In case of a small spill of the solid, gently cover with a damp paper towel to avoid raising dust and then clean the area with an appropriate detergent and water.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
In case of a large spill, evacuate the area and contact your institution's emergency response team.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
